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Cadmium tetrafluoroborate

Cat. No.: B085158
CAS No.: 14486-19-2
M. Wt: 286.03 g/mol
InChI Key: NXOFSPIMFJTFSE-UHFFFAOYSA-N
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Description

Historical Context of Cadmium Tetrafluoroborate (B81430) Research

The development of cadmium tetrafluoroborate is linked to the broader advancements in fluoroborate chemistry that took place in the mid-20th century. While specific pioneering studies on its initial synthesis are not extensively documented, its emergence corresponds with the increased industrial and academic interest in metallic salts of fluoroboric acid for applications such as metal finishing and catalysis. The primary methods for its preparation, which include the reaction of fluoroboric acid with cadmium salts, reflect the fundamental acid-base chemistry that was well-established during this period. wikipedia.orgsmolecule.com Research into its coordination chemistry and its utility in forming complex metal-ligand structures has also evolved, building on the foundational principles of inorganic synthesis. tandfonline.comtandfonline.com

Significance of this compound in Contemporary Chemical Sciences

The importance of this compound in modern chemistry is multifaceted. One of its most significant industrial uses is in the electroplating of high-strength steels. wikipedia.orgsmolecule.com The cadmium coating deposited from a tetrafluoroborate bath provides excellent corrosion resistance and helps to prevent hydrogen embrittlement, a phenomenon that can cause cracking in the metal. wikipedia.orgindustrialchemicals.gov.au This application is particularly crucial in the aerospace and military sectors where high durability and reliability are required. industrialchemicals.gov.au

In the realm of materials science, this compound serves as a crucial precursor for the synthesis of novel materials. It is notably used in the fine-tuning of cadmium telluride (CdTe) nanomaterials. wikipedia.orgsmolecule.com The tetrafluoroborate anion can be used to etch the surface of CdTe nanocrystals, allowing for precise control over their size, which is critical for their application in semiconductors and optical devices. wikipedia.org Furthermore, its role as a reagent in coordination chemistry is significant, where it is used to synthesize complex cadmium-based coordination polymers and metal-organic frameworks. tandfonline.comtandfonline.commdpi.com The compound also shows potential as a catalyst in various organic reactions, leveraging its properties as a weakly acidic inorganic salt. smolecule.comchemicalbook.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present scientifically accurate information pertaining to its chemical and physical properties, methods of synthesis, and its key applications in catalysis and material science. The discussion will be strictly confined to the chemical nature and technical applications of the compound. This text will not cover dosage, administration, or safety and adverse effect profiles. The content is structured to deliver a thorough and professional summary based on established research findings.

Chemical and Physical Properties of this compound

This compound is an ionic compound formed from the cadmium cation (Cd²⁺) and two tetrafluoroborate anions (BF₄⁻). Current time information in Bangalore, IN. It is commercially available, often as a solution. dbpedia.org The anhydrous form is a colorless, odorless, and very hygroscopic crystalline solid. Current time information in Bangalore, IN.chemicalbook.com The hydrated salt, Cd(BF₄)₂·6H₂O, exists in a monoclinic crystal system at room temperature. Current time information in Bangalore, IN. This hydrated form undergoes first-order phase transitions at 324 K (to a trigonal system) and 177 K (to either a monoclinic or triclinic system). Current time information in Bangalore, IN.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula B₂CdF₈ smolecule.com
Molar Mass 286.020 g/mol Current time information in Bangalore, IN.
Appearance Colorless, odorless solid crystals Current time information in Bangalore, IN.
Density 1.60 g/cm³ Current time information in Bangalore, IN.
Solubility in Water Very soluble Current time information in Bangalore, IN.
Solubility in Alcohol Very soluble Current time information in Bangalore, IN.

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 14486-19-2 Current time information in Bangalore, IN.
PubChem CID 12886773 Current time information in Bangalore, IN.
EC Number 238-490-5 Current time information in Bangalore, IN.
InChI Key NXOFSPIMFJTFSE-UHFFFAOYSA-N smolecule.com
SMILES B-(F)(F)F.B-(F)(F)F.[Cd+2] Current time information in Bangalore, IN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2CdF8 B085158 Cadmium tetrafluoroborate CAS No. 14486-19-2

Properties

IUPAC Name

cadmium(2+);ditetrafluoroborate
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InChI

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2
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InChI Key

NXOFSPIMFJTFSE-UHFFFAOYSA-N
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Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2]
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Molecular Formula

B2CdF8
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DSSTOX Substance ID

DTXSID50884756
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Molecular Weight

286.03 g/mol
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Physical Description

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB]
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Solubility

Very soluble in water, Very soluble in 95% alcohol
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Density

1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C
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Color/Form

Colorless liquid

CAS No.

14486-19-2
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Synthetic Methodologies and Reaction Pathways of Cadmium Tetrafluoroborate

Comparative Analysis of Cadmium Tetrafluoroborate (B81430) Preparation Routes

The primary methods for synthesizing cadmium tetrafluoroborate involve acid-base reactions and, to a lesser extent, metal-fluoroborate exchange reactions. wikipedia.orgsmolecule.com Industrial production often utilizes specific pathways that are cost-effective and scalable.

Acid-Base Reactions for this compound Synthesis

A common and straightforward method for preparing this compound is through the reaction of a cadmium source with tetrafluoroboric acid. wikipedia.orgnih.gov This approach leverages the basic nature of cadmium compounds like cadmium carbonate and cadmium oxide to neutralize the strong acid, yielding the desired salt.

Cadmium carbonate (CdCO₃) reacts with an aqueous solution of tetrafluoroboric acid (HBF₄) to produce this compound. wikipedia.org In this reaction, the carbonate acts as a base, reacting with the acid to form the salt, water, and carbon dioxide. This method is advantageous due to the ease of handling solid cadmium carbonate and the clear endpoint of the reaction, often indicated by the cessation of gas evolution. atamanchemicals.com The reaction proceeds as follows:

CdCO₃ + 2HBF₄ → Cd(BF₄)₂ + H₂O + CO₂

This method is also utilized for the in situ preparation of this compound for subsequent reactions in coordination chemistry. uu.nl

CdO + 2HBF₄ → Cd(BF₄)₂ + H₂O

Both the cadmium carbonate and cadmium oxide methods are effective for laboratory-scale synthesis. wikipedia.orgnih.gov

Metal-Fluoroborate Exchange Reactions in this compound Production

While less common, it is possible to prepare this compound through an oxidation-reduction reaction. One such method involves the use of nitrosyl tetrafluoroborate (NOBF₄) reacting with elemental cadmium. smolecule.com This reaction produces this compound and nitrogen monoxide.

Cd + 2NOBF₄ → Cd(BF₄)₂ + 2NO smolecule.com

Industrial-Scale Synthetic Approaches for this compound

For industrial production, economic and scalable methods are prioritized. Commercially, this compound is often supplied as a 50% aqueous solution. nih.gov

An industrial method involves the reaction of cadmium metal with boron trifluoride (BF₃) gas. justdial.com This process can be complex and requires specialized equipment to handle the gaseous reactant. Another approach involves the reaction of cadmium salts with hydrofluoric acid and boron trifluoride. justdial.com The synthesis can begin with the preparation of cadmium fluoride (B91410) (CdF₂) from cadmium oxide or carbonate and hydrofluoric acid. The resulting cadmium fluoride is then reacted with boron trifluoride to form this compound. justdial.com

Interactive Data Table: Synthesis Reaction Summary

Reaction Number Reactants Products Reaction Type Reference
1Cadmium Carbonate (CdCO₃), Tetrafluoroboric Acid (HBF₄)This compound (Cd(BF₄)₂), Water (H₂O), Carbon Dioxide (CO₂)Acid-Base wikipedia.org
2Cadmium Oxide (CdO), Tetrafluoroboric Acid (HBF₄)This compound (Cd(BF₄)₂), Water (H₂O)Acid-Base wikipedia.org
3Cadmium (Cd), Nitrosyl Tetrafluoroborate (NOBF₄)This compound (Cd(BF₄)₂), Nitrogen Monoxide (NO)Oxidation-Reduction smolecule.com
4Cadmium Fluoride (CdF₂), Boron Trifluoride (BF₃)This compound (Cd(BF₄)₂)Complexation justdial.com

Coordination Chemistry of Cadmium Tetrafluoroborate Complexes

Ligand Coordination Modes and Geometries in Cadmium Tetrafluoroborate (B81430) Compounds

The geometry of cadmium tetrafluoroborate complexes is highly dependent on the coordination number and the electronic properties of the ligands involved. wikipedia.org The literature reveals several predominant coordination environments, including distorted octahedral, tetrahedral, and pentagonal bipyramidal geometries.

Distorted octahedral geometry is a frequently reported coordination environment for this compound complexes, particularly with nitrogen- and oxygen-donating ligands. wikipedia.orgtandfonline.com In these complexes, the cadmium ion is typically surrounded by six donor atoms.

One specific example is a one-dimensional coordination polymer, {Cd(OH)(H₂O)(ddpm)₂}n, where 'ddpm' is 4,4′-diaminodiphenylmethane. In this compound, the Cd(II) ion exhibits a distorted octahedral N₄O₂ coordination geometry. The equatorial plane is formed by four nitrogen atoms from the ddpm ligands, while the axial positions are occupied by an aqua and a hydroxide (B78521) ligand. mdpi.com The tetrafluoroborate ion in this structure is located in the outer sphere, balancing the charge of the polymeric chain. mdpi.com

Complexes with dicarboxylic acid dihydrazides have also been proposed to have an octahedral geometry, where the dihydrazide ligands act in a bidentate fashion. tandfonline.com Similarly, ligands incorporating pyrazole (B372694) and imidazole (B134444) groups are known to form this compound complexes with distorted octahedral structures. wikipedia.orguu.nl In a complex with a hexadentate (N₄S₂) ligand, 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane (dsbd), the cadmium ion is chelated by two sulfur atoms, two amine nitrogens, and two pyrazole nitrogens, resulting in a distorted octahedral geometry. uu.nl

Table 1: Examples of this compound Complexes with Distorted Octahedral Geometry

CompoundLigand(s)Coordination EnvironmentReference
{Cd(OH)(H₂O)(ddpm)₂}n4,4′-diaminodiphenylmethane (ddpm), H₂O, OH⁻N₄O₂ distorted octahedral mdpi.com
Cd(dsbd)₂1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane (dsbd)N₄S₂ distorted octahedral uu.nl
Cd(II) tetrafluoroborate complexesDihydrazides of oxalic, malonic, succinic, adipic, phthalic, and terephthalic acidsProposed Octahedral tandfonline.com

Tetrahedral coordination is another characteristic geometry for cadmium(II) complexes, and several this compound compounds adopt this arrangement. researchgate.netop.edu.ua This geometry is often found in complexes with a coordination number of four.

Research on cadmium(II) tetrafluoroborate complexes with isomeric phenylenediamines (o-, m-, p-PD) has shown the formation of tetrahedral structures. researchgate.netop.edu.ua Infrared spectroscopy and molar conductivity measurements of these complexes, such as Cd(PD)₄₂ and Cd(o-PD)₂₂, indicate that the tetrafluoroborate ion exists in the outer sphere as a counter-ion, and the coordination sphere of the Cd(II) ion has a tetrahedral configuration. researchgate.net The spatial arrangement of the amino groups in the ligand dictates its denticity and the resulting structure of the complex's internal sphere. op.edu.ua The general formula Cd(L)₄₂ is often indicative of a tetrahedral geometry. wikipedia.org

Table 2: this compound Complexes with Tetrahedral Geometry

CompoundLigand(s)Key FindingReference
Cd(PD)₄₂Isomeric phenylenediamines (PD)Tetrahedral coordination node is characteristic for Cd(II) with a coordination number of 4. BF₄⁻ is an outer-sphere ion. researchgate.netop.edu.ua
Cd(o-PD)₂₂o-phenylenediamine (o-PD)Molar conductivity demonstrates a three-ionic electrolyte, consistent with a tetrahedral [Cd(o-PD)₂]²⁺ cation and two BF₄⁻ anions. researchgate.net

In the field of coordination polymers, cadmium has shown a propensity to form more complex geometries, including the seven-coordinate pentagonal bipyramidal structure. This is particularly evident in studies involving ionothermal synthesis, a method where ionic liquids are used as both solvent and template.

A study on the ionothermal synthesis of cadmium coordination polymers using 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) yielded a two-dimensional polymer with the formula Cd(NO₃)₂(4,4′-Bpy). mdpi.com In this structure, the cadmium atoms are in a slightly distorted pentagonal bipyramidal coordination environment (CdO₅N₂). The equatorial plane is formed by five oxygen atoms from nitrate (B79036) groups, while the two axial positions are occupied by nitrogen atoms from the 4,4'-bipyridine (B149096) ligands. mdpi.com Although the final structure contains nitrate ions, the synthesis was conducted with this compound, where an in-situ hydrolysis of the BF₄⁻ anion can occur, playing a role in the reaction pathway. mdpi.com Another cadmium coordination polymer, synthesized with imidazole-containing ligands, also displayed a distorted seven-coordinated pentagonal bipyramidal geometry around the Cd²⁺ ion. nih.gov

Table 3: Example of Pentagonal Bipyramidal Coordination in Cadmium Polymers

CompoundLigands in Final StructureSynthesis PrecursorCoordination GeometryKey FeatureReference
Cd(NO₃)₂(4,4′-Bpy)4,4′-Bipyridine, NitrateCadmium(II) salt, [Bmim][BF₄]Distorted Pentagonal Bipyramidal (CdO₅N₂)Synthesized using an ionic liquid containing the tetrafluoroborate anion. mdpi.com
[Cd₂(NO₃)₄(C₁₄H₁₄N₄)₃]n1,4-bis[(1H-imidazol-1-yl)methyl]benzene, NitrateCadmium(II) nitrateDistorted Pentagonal BipyramidalForms a one-dimensional ladder chain structure. nih.gov

Role of the Tetrafluoroborate Anion in Cadmium Coordination Spheres

The tetrafluoroborate anion (BF₄⁻) in cadmium complexes is not merely a passive counter-ion. It can exist in different states and its interaction with the cadmium center is influenced by the other ligands present in the coordination sphere. researchgate.netresearchgate.net In some cases, fluoride (B91410) abstraction from the BF₄⁻ anion can occur, leading to the formation of fluoride-bridged complexes. acs.org

Research has identified two primary states for the tetrafluoroborate anion in coordination compounds: a purely ionic "counter-ion" state where it resides in the outer coordination sphere, and an intermediate state described as "half-coordination". researchgate.netresearchgate.net

Counter-Ion State: In many complexes, such as Cd(PD)₄₂ with phenylenediamine ligands, the BF₄⁻ anion behaves as a classic counter-ion, located outside the primary coordination sphere and not directly bonded to the cadmium center. researchgate.net Its role is to balance the positive charge of the complex cation.

"Half-Coordination" State: This state represents a condition intermediate between a covalently bonded ligand and a free ion. researchgate.net It is observed in complexes of the type [M(L)₂(BF₄)₂] where L is a strong organic base. In this arrangement, the tetrafluoroborate ion has a tangible, though weaker, interaction with the metal center compared to the primary ligands. researchgate.net This state is a distinct feature of tetrafluoroborate complexes with organic ligands. researchgate.net

The degree to which the tetrafluoroborate anion interacts with the cadmium center is significantly dependent on the electronic properties of the other ligands in the complex. researchgate.netresearchgate.net Specifically, the electron-donating ability of the primary organic ligands is a crucial factor.

Studies have shown that as the electron-donating capacity of the organic ligand (L) increases, the interaction between the tetrafluoroborate ion and the central cadmium atom becomes more pronounced and efficient. researchgate.netresearchgate.net This suggests that ligands with stronger electron-donating properties can modulate the metal-anion bond. Furthermore, an increase in the hardness of the organic base ligand leads to an increase in the hardness of the metal-ligand bond within the complex. researchgate.net This interplay highlights that the choice of organic ligand not only defines the primary coordination geometry but also fine-tunes the role and position of the tetrafluoroborate anion. researchgate.net

Specific Classes of this compound Complexes

The coordination chemistry of cadmium(II) tetrafluoroborate is rich and varied, giving rise to a multitude of complexes with diverse structures and properties. The nature of the ligand, the stoichiometry of the reaction, and the reaction conditions all play crucial roles in determining the final architecture of the complex. The tetrafluoroborate anion itself can act as a non-coordinating counter-ion, a weakly coordinating ligand, or even as a source of fluoride ions for bridge formation.

Cadmium(II) tetrafluoroborate readily forms complexes with a wide array of nitrogen-containing organic bases. The coordination number and geometry of these complexes are highly dependent on the steric and electronic properties of the ligands. wikipedia.org Generally, two main types of complexes are observed: those where the tetrafluoroborate anion is in the outer coordination sphere, Cd(L)n2, and those where it is directly coordinated to the cadmium center, [Cd(L)n(BF4)m]. wikipedia.org

Pyrazoles and Imidazoles: These ligands have been shown to form stable complexes with cadmium(II) tetrafluoroborate. For instance, the reaction with 1,2,4,5-{[2,2,2-tris(1H-pyrazol-1-yl)ethoxy]methyl}benzene, a tetratopic tris(pyrazolyl)methane ligand, results in a one-dimensional coordination polymer. nih.goviucr.org In this polymer, the Cd(II) center is six-coordinate, bonded to three nitrogen atoms from the pyrazolyl groups and an acetonitrile (B52724) molecule. nih.gov With simpler imidazoles, such as 2-methylimidazole, a discrete complex, hexakis(2-methylimidazole)cadmium(II) tetrafluoroborate, is formed where the cadmium ion is octahedrally coordinated by six imidazole ligands. wikipedia.org The coordination of cadmium with pyrazole-based ligands can also lead to the formation of binuclear complexes, often exhibiting distorted tetrahedral geometry around the metal centers. sid.ir

Porphyrins: The interaction of cadmium(II) with porphyrin-based ligands can lead to unique bimetallic structures. nih.gov A bis-strapped porphyrin ligand bearing carboxylic acid groups has been shown to readily complex with two cadmium ions. nih.gov The resulting bimetallic complex displays dynamic behavior, with the two Cd(II) ions exchanging their coordination modes in a concerted "Newton's cradle-like" motion. nih.gov This dynamic process is influenced by the presence of other coordinating species, such as acetate (B1210297) anions, which can act as allosteric effectors. nih.gov In other studies, cadmium(II) porphyrin complexes, such as [5,10,15,20-tetrakis(p-fluorophenyl)porphyrinato]cadmium(II), have been synthesized for applications in electrochemical sensing. researchgate.net

Phenylenediamines: The isomeric phenylenediamines (o-, m-, and p-PD) form complexes with cadmium(II) tetrafluoroborate where the composition and structure are influenced by the position of the amino groups. op.edu.uaresearchgate.net With m- and p-phenylenediamine (B122844), complexes with the general formula Cd(PD)22 are typically formed. researchgate.net Infrared spectroscopy studies indicate that the tetrafluoroborate group is in the outer sphere and does not directly coordinate to the cadmium ion. researchgate.net The coordination sphere of the Cd(II) ion in these complexes is generally considered to be tetrahedral. op.edu.uaresearchgate.net The basicity of the organic ligand plays a significant role in determining the structure of the coordination sphere of the resulting tetrafluoroborate complex. researchgate.net

Ligand TypeExample LigandComplex Formula/StructureCadmium Coordination EnvironmentKey Finding
Pyrazole1,2,4,5-{[2,2,2-tris(1H-pyrazol-1-yl)ethoxy]methyl}benzene{Cd2(CH3CN)2(L)4·2C4H10O·2CH3CN}nSix-coordinate (κ3 and κ2-κ0 from ligand, plus one acetonitrile)Forms a 1D coordination polymer with 32-atom metallomacrocycles. nih.goviucr.org
Imidazole2-MethylimidazoleCd(2-MeIm)62OctahedralDiscrete mononuclear complex with outer-sphere tetrafluoroborate ions. wikipedia.org
PorphyrinBis-strapped porphyrin with carboxylic acid groupsBimetallic Cd(II) complexFluxional, with Cd(II) ions exchanging coordination modesDemonstrates a "Newton's cradle-like" dynamic behavior. nih.gov
Phenylenediaminem-PhenylenediamineCd(m-PD)22TetrahedralTetrafluoroborate acts as a counter-ion. op.edu.uaresearchgate.net

The synthesis of cadmium(II) tetrafluoroborate complexes with various dicarboxylic acid dihydrazides has been systematically investigated. tandfonline.comtandfonline.comnstl.gov.cn These ligands include the dihydrazides of oxalic (ODH), malonic (MDH), succinic (SDH), adipic (ADH), phthalic (PDH), and terephthalic (TDH) acids. tandfonline.comnstl.gov.cn The resulting complexes are typically white precipitates and are often polymeric in nature, which is suggested by their poor solubility in common solvents. tandfonline.compjsir.orgui.edu.ng

The stoichiometry of the complexes formed depends on the molar ratio of the reactants. tandfonline.comui.edu.ng For example, using a 1:1 molar ratio of adipic dihydrazide to cadmium(II) tetrafluoroborate yields a complex with the formula Cd(ADH)22, while a 2:1 ratio results in the formation of Cd(ADH)32. tandfonline.com In contrast, for malonic dihydrazide, the same complex, Cd(MDH)32, is obtained regardless of whether a 1:1 or 2:1 molar ratio is used. tandfonline.com

Based on elemental analysis, molar conductivity measurements, and infrared spectral studies, an octahedral geometry has been proposed for these complexes. tandfonline.comtandfonline.comnstl.gov.cn The dihydrazide ligands are thought to act as bidentate ligands, coordinating to the cadmium(II) ion through two of the available donor atoms, which can be the carbonyl oxygen, the amino nitrogen, or the amide nitrogen. tandfonline.comtandfonline.comnstl.gov.cnui.edu.ng

Dicarboxylic Acid Hydrazide LigandAbbreviationReactant Molar Ratio (Ligand:Cd)Resulting Complex FormulaProposed Geometry
Oxalic DihydrazideODH1:1Cd(ODH)22Octahedral tandfonline.comtandfonline.com
Oxalic DihydrazideODH2:1Cd(ODH)32Octahedral tandfonline.com
Malonic DihydrazideMDH1:1 or 2:1Cd(MDH)32Octahedral tandfonline.comtandfonline.com
Adipic DihydrazideADH1:1Cd(ADH)22Octahedral tandfonline.comtandfonline.com
Adipic DihydrazideADH2:1Cd(ADH)32Octahedral tandfonline.com
Phthalic DihydrazidePDH--Octahedral tandfonline.comtandfonline.com
Terephthalic DihydrazideTDH--Octahedral tandfonline.comtandfonline.com

Cadmium(II) forms well-defined complexes with tetraazamacrocyclic ligands. The reaction of an isomeric ligand of 3,10-C-meso-Me8 researchgate.netane (denoted as LB) with cadmium(II) perchlorate (B79767) results in the formation of an octahedral complex, [Cd(LB)(ClO4)2]. iaea.org The interaction of the N-pendent cyanoethyl derivative of this macrocycle (LBX) with cadmium(II) nitrate yields both a square pyramidal complex, Cd(LBX)(NO3), and an octahedral complex, [Cd(LBX)(NO3)2]. iaea.org

These precursor complexes can undergo further reactions. For example, the octahedral complex [Cd(LBX)(NO3)2] undergoes axial substitution with potassium thiocyanate (B1210189) (KCNS) and potassium bromide (KBr) to produce the corresponding octahedral diisothiocyanato and dibromido complexes, [Cd(LBX)(NCS)2] and [Cd(LBX)(Br)2], respectively. iaea.org Similarly, interaction of LCX (another bis-cyanoethyl derivative) with various cadmium(II) salts like perchlorate, nitrate, acetate, and chloride produces six-coordinated octahedral compounds. nih.gov These complexes can also undergo axial substitution reactions, for instance, [Cd(LCX)(ClO4)2] reacts with potassium iodide (KI) to form [Cd(LCX)I2]. nih.gov The characterization of these complexes is typically achieved through a combination of analytical and spectroscopic methods. iaea.orgias.ac.inresearchgate.net

Macrocyclic LigandCadmium SaltResulting ComplexCoordination Geometry
LB (isomer of 3,10-C-meso-Me8 researchgate.netane)Cd(ClO4)2·4H2O[Cd(LB)(ClO4)2]Octahedral iaea.org
LBX (N-pendent cyanoethyl derivative)Cd(NO3)2·4H2OCd(LBX)(NO3)Square Pyramidal iaea.org
LBX (N-pendent cyanoethyl derivative)Cd(NO3)2·4H2O[Cd(LBX)(NO3)2]Octahedral iaea.org
LCX (bis-cyanoethyl derivative)Cd(ClO4)2·6H2O[Cd(LCX)(ClO4)2]·2H2OOctahedral nih.gov
LCX (bis-cyanoethyl derivative)Cd(NO3)2·4H2O[Cd(LCX)(NO3)2]Octahedral nih.gov

A fascinating aspect of the coordination chemistry of this compound is the ability of the tetrafluoroborate anion to act as a source of fluoride ions, leading to the formation of fluoro-bridged complexes. acs.orgacs.orgnih.govscilit.com This phenomenon has been clearly demonstrated in the reaction of a Schiff base oligopyrrolic octaazamacrocycle with cadmium(II) tetrafluoroborate. acs.orgacs.orgnih.govscilit.comfigshare.com

The reaction results in the abstraction of a fluoride anion from the BF4- group and the subsequent formation of a difluoride-bridged binuclear cadmium complex. acs.orgacs.orgnih.gov X-ray diffraction analysis of the resulting complex provides conclusive evidence for this structural arrangement. acs.orgnih.gov The formation of the fluorine bridges is attributed to fluoride abstraction rather than hydrolysis of the tetrafluoroborate anion. acs.org This is supported by 19F NMR spectroscopic studies of the reaction mixture, which show the presence of BF3 as a byproduct. acs.org

It is proposed that hydrogen-bonding interactions between the N-H groups of the macrocyclic ligand and the coordinated fluoride ions play a significant role in stabilizing these novel fluoro-bridged structures. acs.orgscilit.com This fluoride abstraction and bridge formation represents a key reactive pathway in the coordination chemistry of metal tetrafluoroborate salts. acs.orgacs.org

ReactantsProductKey Structural FeatureStabilizing FactorMechanism
Schiff base octaazamacrocycle + Cd(BF4)2Difluoride-bridged binuclear cadmium complexTwo bridging fluoride ions between two cadmium centersHydrogen-bonding between macrocycle N-H groups and coordinated fluorides. acs.orgscilit.comFluoride abstraction from the tetrafluoroborate anion. acs.orgacs.orgnih.gov

Catalytic Applications and Mechanistic Insights of Cadmium Tetrafluoroborate

Cadmium Tetrafluoroborate (B81430) as a Catalyst in Organic Synthesis

Cadmium tetrafluoroborate serves as a catalyst in a range of organic reactions, primarily by acting as a Lewis acid. This property allows it to activate substrates and facilitate the formation of new chemical bonds.

Facilitation of Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. Cadmium compounds, including this compound, have been shown to catalyze several types of C-C bond-forming reactions. For instance, cadmium(II) chloride has been reported to be an effective catalyst for Michael addition reactions, a key method for C-C bond formation. umich.edu

Furthermore, cadmium-proline complexes have demonstrated utility in catalyzing both Michael additions and aldol (B89426) reactions in aqueous media. researchgate.net The aldol reaction, which forges a new C-C bond and creates a β-hydroxy carbonyl compound, is a cornerstone of synthetic organic chemistry. nih.govrsc.org While direct evidence for this compound in these specific named reactions is not abundant in the reviewed literature, its established Lewis acidity suggests its potential to promote such transformations by activating the carbonyl component towards nucleophilic attack. The general mechanism for a Lewis acid-catalyzed aldol reaction involves the coordination of the Lewis acid to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by an enol or enolate.

Classic C-C bond-forming reactions like the Friedel-Crafts alkylation proceed via electrophilic aromatic substitution, a process often catalyzed by strong Lewis acids. mt.combeilstein-journals.org The reaction involves the generation of a carbocation or a related electrophilic species that then attacks an aromatic ring. mt.com The role of a Lewis acid catalyst like this compound would be to facilitate the formation of this electrophile from an alkyl halide or alkene.

Table 1: Examples of Cadmium-Catalyzed Carbon-Carbon Bond Forming Reactions
Reaction TypeCadmium CatalystReactantsProduct TypeReference
Michael AdditionCadmium(II) chlorideDiketones, ketoesters, malonates and methyl vinyl ketone or chalcone1,5-Dicarbonyl compounds umich.edu
Michael AdditionCadmium-proline complexKetones and nitrostyreneγ-Nitro ketone researchgate.net
Aldol ReactionCadmium-proline complexKetones and aryl aldehydesβ-Hydroxy ketone researchgate.net

Promotion of Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen (N) and oxygen (O) is crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. nih.govnih.gov Transition metal catalysts are pivotal in facilitating these transformations. nih.govnih.gov this compound has been noted for its ability to promote the formation of carbon-heteroatom bonds.

The catalytic formation of C-N bonds, for example, is a widely studied area, with palladium-catalyzed reactions being prominent. acs.orgtcichemicals.com Aza-Michael additions, which form C-N bonds, have been shown to be catalyzed by mild Lewis acids like lithium tetrafluoroborate, particularly with less nucleophilic aromatic amines. yccskarad.com The mechanism involves the activation of the conjugated alkene by the Lewis acid, enhancing its electrophilicity. yccskarad.com Given the similar Lewis acidic nature of this compound, it is plausible that it could catalyze such reactions through a similar pathway.

In the realm of C-O bond formation, metal tetrafluoroborates, including those of zinc, copper, cobalt, and iron, have been studied as catalysts for the ring-opening of epoxides with amines to form β-amino alcohols. acs.org The catalytic activity is attributed to a dual activation mechanism where the metal ion activates the epoxide electrophilically, while the tetrafluoroborate anion may interact with the amine nucleophile. acs.org While silver tetrafluoroborate was found to be ineffective in this specific study, the results highlight the potential of the tetrafluoroborate scaffold in promoting C-O bond formation. acs.org

Stabilization of Reactive Intermediates in Catalytic Cycles

The ability of a catalyst to stabilize reactive intermediates is a key determinant of its efficiency. This compound's utility in synthetic pathways is enhanced by its capacity to stabilize such transient species. In many catalytic cycles involving electrophilic attack, such as Friedel-Crafts alkylations or certain types of glycosylations, carbocationic intermediates are generated. The tetrafluoroborate (BF₄⁻) anion is non-coordinating and can act as a counter-ion to stabilize these positively charged intermediates without interfering with their reactivity. This stabilization allows the catalytic cycle to proceed efficiently. The Lewis acidic cadmium ion (Cd²⁺) can coordinate to leaving groups, facilitating their departure and the formation of the reactive intermediate, which is then stabilized by the tetrafluoroborate anion.

Cadmium-Based Catalysts in Specific Chemical Transformations

Beyond general organic synthesis, cadmium-based catalysts have been explored for specific industrial applications, notably in the production of biodiesel and as components of advanced catalytic materials like Metal-Organic Frameworks.

Catalysis in Biodiesel Production (Hydrolysis, Esterification, Transesterification)

Biodiesel, a renewable fuel consisting of fatty acid alkyl esters, is primarily produced through the transesterification of triglycerides from vegetable oils or animal fats. researchgate.netoup.comacs.org This process, along with the related reactions of esterification of free fatty acids (FFAs) and hydrolysis of triglycerides, can be catalyzed by various compounds. researchgate.netoup.com While homogeneous catalysts are often used, heterogeneous catalysts are gaining favor due to their ease of separation and reusability. nanotec.or.th

Divalent cadmium compounds, particularly cadmium oxide (CdO), have been identified as effective Lewis acid catalysts for all three key reactions in biodiesel production. researchgate.netacs.org They have shown high yields, reaching up to 98% for fatty acids or fatty acid methyl esters, in processes involving pure triglycerides, fatty acids, or mixtures. researchgate.netacs.org Cadmium oxide nanocatalysts, sometimes supported on magnetic materials for easy separation, have also been employed. oup.com These catalysts are noted to be particularly active in esterification reactions compared to transesterification and hydrolysis. oup.com

The catalytic activity of cadmium oxide stems from its Lewis acidic nature, which allows it to activate the carbonyl group of triglycerides and fatty acids, making them more susceptible to nucleophilic attack by methanol (B129727) (in transesterification and esterification) or water (in hydrolysis).

Table 2: Performance of Cadmium-Based Catalysts in Biodiesel-Related Reactions
ReactionCatalystSubstrateKey FindingsReference
Hydrolysis, Esterification, TransesterificationCadmium Oxide (CdO)Soybean oil, fatty acidsAchieved up to 98% yield in fatty acids or methyl esters. researchgate.netacs.org
Esterification, Transesterification, HydrolysisCadmium Oxide nanocatalysts on magnetic supportVegetable oilsMore active for esterification than transesterification or hydrolysis. oup.com
TransesterificationCadmium sulfide (B99878) (CdS) nanoparticlesAilanthus altissima oilEffective for biodiesel production with good reusability. mdpi.com

Metal-Organic Frameworks (MOFs) Derived from this compound for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.comresearchgate.net Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising materials for heterogeneous catalysis. google.comresearchgate.net

A notable example of a catalytically active MOF derived using a tetrafluoroborate source involves the synthesis of a trinuclear cadmium fluoride (B91410) cluster-based MOF. google.com This synthesis was achieved via an ionothermal method using 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) as the ionic liquid. google.com In this process, the tetrafluoroborate anion (BF₄⁻) from the ionic liquid serves as a precursor, undergoing in situ hydrolysis to generate fluoride ions (F⁻). These fluoride ions then act as bridging ligands, forming novel {Cd₃F} trinuclear clusters that are linked by carboxylate ligands generated in situ from the starting materials. google.com

This specific cadmium MOF demonstrated significant catalytic activity in the oxidation of cyclohexene (B86901), with a high selectivity (around 96%) for cyclohexene peroxide. google.com A key advantage of this MOF catalyst is its heterogeneity, allowing for easy separation from the reaction mixture by simple filtration and enabling its recycling for multiple uses without a significant loss of catalytic activity. google.com This example highlights a sophisticated use of a tetrafluoroborate salt not as a direct catalyst, but as a crucial component in the synthesis of a more complex and highly selective catalytic material.

Cyclohexene Oxidation Catalysis

The oxidation of cyclohexene is a significant reaction in industrial chemistry, leading to valuable products. Research has explored various catalysts to enhance the efficiency and selectivity of this process. rasayanjournal.co.inresearchgate.net One study reported that a cadmium metal-organic framework compound demonstrated catalytic activity in the oxidation of cyclohexene, achieving a selectivity of approximately 96% for cyclohexene peroxide. google.com A key advantage highlighted was the ease of separating the catalyst from the reaction mixture. google.com However, detailed studies specifically employing this compound as the primary catalyst for cyclohexene oxidation are not extensively documented in the reviewed literature. The general mechanism for such oxidations often involves the catalyst facilitating the formation of active oxidant species. researchgate.net

Catalyst SystemSubstratePrimary ProductSelectivityRef.
Cadmium metal-organic frameworkCyclohexeneCyclohexene peroxide~96% google.com

This table presents data on a related cadmium-based catalyst due to the limited specific data on this compound for this reaction.

Mechanistic Pathways of this compound Catalysis

The mechanistic pathways of catalysis involving this compound are not extensively elucidated in the available research. Generally, its catalytic function is thought to stem from its properties as a Lewis acid. In reactions where it might act as a catalyst, the cadmium(II) ion (Cd²⁺) can accept electron pairs from a substrate, thereby activating it for subsequent reaction steps. This is a common mechanism for many metal-based catalysts in organic synthesis. nih.gov

Electrochemical Behavior and Applications of Cadmium Tetrafluoroborate

Electrodeposition Processes Involving Cadmium Tetrafluoroborate (B81430)

The primary industrial application of cadmium tetrafluoroborate is in the electrodeposition of cadmium coatings onto various substrates, most notably high-strength steels. florida-chemical.com This process is favored for its ability to produce fine-grained, coherent, and strongly adherent cadmium layers.

Prevention of Hydrogen Embrittlement in High-Strength Steels

A key advantage of using this compound baths for electroplating high-strength steels is the prevention of hydrogen embrittlement. wikipedia.orgnih.gov This phenomenon, a significant concern with traditional cyanide plating baths, involves the absorption of hydrogen by the steel, which can lead to cracking and failure under stress. wikipedia.orggoogle.com this compound baths exhibit nearly 100% cathode efficiency, meaning the vast majority of the electrical current contributes to cadmium deposition rather than the evolution of hydrogen gas. google.comnmfrc.org This high efficiency minimizes the amount of hydrogen that can be absorbed by the steel, thus preserving its mechanical integrity. wikipedia.orgiaea.org

Studies have shown that steels plated using fluoborate cadmium baths show a significantly reduced susceptibility to hydrogen embrittlement compared to those plated in cyanide baths. dtic.mil For instance, high-strength steels plated in fluoborate baths required only a short aging period at room temperature to relieve any minor embrittlement, whereas cyanide-plated steels necessitated more extensive baking at higher temperatures. dtic.mil

Optimization of Electroplating Parameters and Electrolyte Formulations

Research has focused on optimizing the conditions of this compound electroplating to enhance the quality and efficiency of the coating process. This includes adjustments to electrolyte concentrations, current densities, and the use of additives.

The composition of the plating bath is a critical factor. A typical fluoborate solution contains approximately 100 g/L of cadmium and 60 g/L of ammonium (B1175870) fluoborate. nmfrc.org Fluoboric acid is also a key component, helping to maintain the desired pH and conductivity of the bath. justdial.com The pH of the solution is typically maintained in the range of 3.0 to 4.2. google.com

The use of additives has been explored to improve the characteristics of the deposited cadmium. For example, the addition of certain enzymes to the cadmium fluoborate bath has been shown to produce a more lustrous and fine-grained plating with good adherence. google.com This also allows for the use of a wider range of current densities. google.com

ParameterTypical Range/ValuePurpose
Cadmium Concentration~100 g/LSource of cadmium for plating
Ammonium Fluoborate~60 g/LEnhances conductivity and bath stability
Boric Acid~25 g/LActs as a buffer to stabilize pH
pH3.0 - 4.2Affects deposit characteristics and bath efficiency

Comparative Studies of this compound Baths with Alternative Electroplating Systems

This compound baths offer distinct advantages and disadvantages when compared to other electroplating systems, primarily traditional cyanide baths.

The most significant advantage of the fluoborate bath is the near-elimination of hydrogen embrittlement due to its high cathode efficiency. google.comnmfrc.org This makes it a superior choice for plating high-strength steels where maintaining mechanical properties is critical. globalspec.comnih.gov In contrast, cyanide baths have a lower efficiency, ranging from 50% to 80%, leading to significant hydrogen co-deposition. google.com

However, cyanide baths are known for producing fine-grained deposits with excellent thickness uniformity (throwing power). nmfrc.org this compound baths, while efficient, have been noted to have poorer throwing power, resulting in less uniform deposit thickness. nmfrc.org Historically, cadmium plating from a standard cadmium fluoborate bath was considered commercially unacceptable due to a dull grey appearance and large grain structure of the deposit, though the use of additives has mitigated these issues. google.com

FeatureThis compound BathCyanide Bath
Cathode Efficiency Nearly 100% google.comnmfrc.org50% - 85% google.comnmfrc.org
Hydrogen Embrittlement Minimal wikipedia.orgnih.govSignificant google.com
Throwing Power Poor nmfrc.orgGood nmfrc.org
Deposit Appearance Can be dull without additives google.comGenerally bright and fine-grained nmfrc.org
Plating Speed Faster due to high efficiency google.comSlower

Electrochemical Characterization of Cadmium(II) Species in Ionic Liquids

The electrochemical behavior of cadmium(II) has also been investigated in room-temperature ionic liquids (RTILs), which are considered alternative media for electrodeposition due to their wide electrochemical windows and low vapor pressure.

Redox Mechanisms and Electron Transfer Processes

In certain ionic liquids, such as basic 1-ethyl-3-methylimidazolium (B1214524) chloride/tetrafluoroborate, Cd(II) ions are complexed, for example, as [CdCl₄]²⁻. researchgate.net The reduction of this complex to cadmium metal has been shown to occur through a single-step, quasi-reversible electron transfer process. researchgate.net

The specific redox potential of Cd(II) can be influenced by the nature of the ionic liquid. For instance, the reduction of Cd(II) in a phosphonium (B103445) tosylate ionic liquid was observed at a more negative potential compared to its reduction in an aqueous solution, suggesting the formation of a more stable complex ion in the ionic liquid. scispace.com

In other studies using a Cd(II)-containing ionic liquid, cyclic voltammetry revealed a redox process corresponding to the Cd(II)/Cd(I) couple. ias.ac.in The anodic and cathodic peak currents were found to be proportional to the scan rate, indicating that the redox process is confined to the electrode surface. ias.ac.in

Diffusion Coefficient Determination for Cadmium(II) Species

The diffusion coefficient of the electroactive cadmium species is a crucial parameter in understanding and controlling the electrodeposition process. In a basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate room temperature molten salt, the average Stokes–Einstein product for the [CdCl₄]²⁻ complex was determined to be (2.3±0.1)×10⁻¹⁰ g cm s⁻² K⁻¹. researchgate.net

In a different amide-type ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl) amide (BMPTFSA), the diffusion coefficient of the Cd(II) species at 25 °C was estimated to be 0.95 × 10⁻⁷ cm² s⁻¹. researchgate.net These values are considerably smaller than those typically observed in aqueous solutions, which is a characteristic feature of ion transport in viscous ionic liquids.

Ionic Liquid SystemCadmium SpeciesDiffusion Coefficient (D)Temperature
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) amide (BMPTFSA)Cd(II)0.95 × 10⁻⁷ cm²/s25 °C
Basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate[CdCl₄]²⁻(2.3±0.1)×10⁻¹⁰ g cm s⁻² K⁻¹ (Stokes-Einstein Product)Not specified

Influence of Anions and Ligands on Cadmium Electrochemistry

The electrochemical behavior of cadmium is significantly influenced by the surrounding chemical environment, particularly the types of anions and ligands present in the electrolyte solution. These species can affect the structure of the cadmium complexes in solution, the mechanism of electron transfer, and the morphology of electrodeposited cadmium.

In electrolyte systems containing this compound, the tetrafluoroborate anion (BF₄⁻) is generally considered to be weakly coordinating. However, the presence of other anions and complexing ligands can lead to the formation of various cadmium complexes, which in turn dictates the electrochemical response. For instance, in a basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate room temperature molten salt, amperometric titration experiments suggest that cadmium(II) is complexed as [CdCl₄]²⁻. nih.gov The reduction of this complex to cadmium metal occurs through a single-step, quasi-reversible electron transfer process. nih.gov The effective dissolution of cadmium to Cd(II) is also dependent on the presence of sufficient chloride ions. nih.gov

The coordination environment of the Cd(II) ion can vary significantly with the ligand. The Cd²⁺ ion from this compound can associate with a range of ligands to form transition-metal complexes. researchgate.net The geometry of these complexes, which can be tetrahedral or octahedral, depends on the coordination number and the electronic properties of the ligands. researchgate.net For example, distorted octahedral geometries have been reported for this compound complexes with nitrogen-containing ligands such as pyrazoles and imidazoles. researchgate.net

Studies on cadmium(II) complexes with isomeric o-, m-, and p-phenylenediamine (B122844) (PD) in the presence of tetrafluoroborate have shown that the nature of the ligand influences the composition and structure of the resulting complexes. nih.gov Molar conductivity measurements indicate that these complexes often exist as three-ionic electrolytes with the general structure Cd(PD)₄₂, where the tetrafluoroborate ion is in the outer sphere. nih.gov The specific structure can be influenced by the basicity of the organic ligand. nih.gov Similarly, the interaction of anions like acetate (B1210297) and perchlorate (B79767) with cadmium(II) in the presence of nicotinamide (B372718) demonstrates the anion's impact on the final structure, leading to dimers or polymers with different cadmium coordination environments. diva-portal.org While the perchlorate and tetrafluoroborate anions may have a negligible influence on the metal-coordination unit in some solid-state crystal structures, the choice of anion and ligand is crucial in solution-phase electrochemistry. diva-portal.orgnih.gov

In industrial applications like electroplating, complexing agents are added to the bath to maintain high concentrations of metal ions and improve the quality of the final product. rsc.org Agents such as ethylenediaminetetraacetic acid (EDTA) are used in cadmium plating vats to form stable complexes with cadmium ions. rsc.org The presence and nature of such complexing agents are known to influence the bioaccumulation and mobility of cadmium, underscoring their strong interaction with the cadmium ion. researchgate.net

The table below summarizes the influence of selected anions and ligands on cadmium electrochemistry in systems that may involve tetrafluoroborate.

Anion/LigandObserved Cadmium Species/ComplexInfluence on ElectrochemistryReference(s)
Chloride (Cl⁻) [CdCl₄]²⁻Facilitates a single-step, quasi-reversible reduction to Cd(0). Essential for the effective anodic dissolution of cadmium. nih.gov
Nitrogen-containing ligands (e.g., Pyrazoles, Imidazoles) Cd(L)ₙ₂Forms stable transition-metal complexes, often with distorted octahedral geometries. The ligand structure dictates the coordination environment. researchgate.net
Phenylenediamine (PD) Cd(PD)₄₂Forms three-ionic electrolytes with an outer-sphere tetrafluoroborate anion. The ligand's basicity affects the complex's structure. nih.gov
Ionic Liquid Cations (e.g., 1-ethyl-3-methylimidazolium) Forms part of the electric double layerThe electric double layer structure can change with applied potential, affecting the nucleation process and morphology of electrodeposited cadmium. nih.gov

Advanced Electrochemical Applications

Electrolytes for Electrochemical Carbon Dioxide Reduction

This compound and related ionic liquids have emerged as important components in electrolytes for the electrochemical reduction of carbon dioxide (CO₂). The unique properties of these electrolytes can enhance the efficiency and selectivity of converting CO₂ into valuable chemicals like carbon monoxide (CO).

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) are used as part of the electrolyte system, often mixed with organic solvents like acetonitrile (B52724). nih.gov These electrolytes have been shown to enhance the reaction kinetics for the electrochemical reduction of CO₂ to CO. nih.govresearchgate.net The high CO₂ solubility in ionic liquids is a key advantage, helping to overcome mass transport limitations that can occur in purely aqueous electrolytes. nih.govmdpi.com

Research has demonstrated that cadmium-based electrocatalysts exhibit high performance in these specialized electrolytes. For instance, a crystalline cadmium sulfide (B99878)/amorphous cadmium hydroxide (B78521) composite electrode achieved CO Faradaic efficiencies greater than 90% over a wide potential window when used with an electrolyte containing 1-butyl-3-methylimidazolium tetrafluoroborate and acetonitrile. nih.gov The Faradaic efficiency for CO can even approach 100% under specific potential ranges. nih.govresearchgate.net The interaction between the catalyst, the ionic liquid, and the CO₂ is crucial for this enhanced performance. It is believed that the imidazolium-based cations can play a co-catalytic role, stabilizing the CO₂ radical anion intermediate (CO₂•⁻) and thus lowering the overpotential required for the reduction. nih.gov

The choice of catalyst and electrolyte composition is critical. Studies have explored various cadmium-based materials, from cadmium metal derived from cadmium hydroxide to cadmium sulfide composites. researchgate.netresearchgate.net In a system using a Cd catalyst derived from Cd(OH)₂, a CO Faradaic efficiency of 99.2% was achieved in a [Bmim]PF₆/acetonitrile electrolyte, showcasing the high selectivity possible with cadmium catalysts in ionic liquid media. researchgate.net While this example uses hexafluorophosphate, similar high efficiencies are reported in tetrafluoroborate systems. nih.gov The use of an ionic liquid electrolyte like 1-butyl-3-methylimidazolium tetrafluoroborate was also crucial in the electrocatalytic reduction of CO₂ to methane (B114726) using ultrathin MoTe₂ layers, highlighting the broad utility of these electrolytes in CO₂ reduction research. mdpi.com

The table below presents key findings on the use of tetrafluoroborate-containing electrolytes in the electrochemical reduction of CO₂.

ElectrocatalystElectrolyte SystemKey Performance MetricReference(s)
c-CdS/a-Cd(OH)₂/CP1-butyl-3-methylimidazolium tetrafluoroborate and acetonitrileCO Faradaic efficiency >90% over a 1.0 V potential window. nih.gov
Single Mo atoms on N-doped graphene4 mol % [Emim]BF₄ aqueous solutionFavors the production of formate (B1220265) (HCOO⁻). researchgate.net
Ultrathin MoTe₂ layers1-butyl-3-methylimidazolium tetrafluoroborateAchieved a maximum Faradaic efficiency of 83% for methane (CH₄) at -1.0 V vs RHE. mdpi.com
Bulk Ag electrode1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄)Reduced the overpotential for CO formation to 0.17 V. nih.gov

Cadmium-Modified Electrodes for Sensing Applications

Cadmium-based materials are utilized in the fabrication of modified electrodes for electrochemical sensing. The tetrafluoroborate anion or its derivatives can play a role either in the synthesis of the modifier material or as a component of the supporting electrolyte during electrochemical analysis.

One approach involves using a cadmium-ligand complex as the electrode modifier. For example, a (5,10,15,20-tetrakis[(4-methoxyphenyl)]porphyrinato)cadmium(II) complex, [Cd(TMPP)], has been successfully used to modify a carbon paste electrode for the detection of bisphenol A (BPA). rsc.org The electrochemical behavior of the [Cd(TMPP)] complex itself was characterized using cyclic voltammetry in a tetrahydrofuran (B95107) (THF) solvent with tetrabutylammonium (B224687) tetrafluoroborate ((n-Bu)₄NBF₄) as the supporting electrolyte. rsc.org This demonstrates the utility of tetrafluoroborate salts in providing the necessary conductivity and electrochemical window for studying the redox properties of the cadmium-based modifier. The resulting sensor exhibited high sensitivity for BPA with a detection limit in the picomolar range. rsc.org

Another strategy involves the use of diazonium tetrafluoroborate salts for surface modification, which can subsequently be used for detecting heavy metal ions, including cadmium. In one study, a glassy carbon electrode was modified by electrografting with 4-carboxybenzenediazonium (B3187778) tetrafluoroborate (4-CBD). diva-portal.org This modified surface was then incorporated with bismuth and used as a sensor platform for the detection of Cd²⁺ and Pb²⁺ ions via square wave anodic stripping voltammetry. diva-portal.org This method achieved a detection limit of 25 µg L⁻¹ for Cd²⁺ and was successfully applied to the analysis of tap water. diva-portal.org Here, the tetrafluoroborate compound is integral to creating the functional surface of the sensor designed to detect cadmium.

Sensor ApplicationElectrode ModificationRole of Tetrafluoroborate CompoundDetected AnalyteReference(s)
Bisphenol A detectionCarbon paste electrode modified with [Cd(TMPP)] complex.Tetrabutylammonium tetrafluoroborate used as the supporting electrolyte for electrochemical characterization of the modifier.Bisphenol A (BPA) rsc.org
Heavy metal ion detectionGlassy carbon electrode grafted with 4-carboxybenzenediazonium tetrafluoroborate and incorporated with Bismuth.4-carboxybenzenediazonium tetrafluoroborate used as the grafting agent to create the sensor's functional surface.Cadmium (Cd²⁺) and Lead (Pb²⁺) diva-portal.org

Environmental Behavior and Ecotoxicological Implications of Cadmium Tetrafluoroborate

Environmental Fate and Transport of Cadmium Species

The environmental journey of cadmium is dictated by a complex interplay of physical, chemical, and biological processes that influence its mobility, availability, and persistence in various environmental compartments.

Mobility of Ionic Cadmium in Aquatic and Terrestrial Ecosystems

Once dissolved in water, cadmium tetrafluoroborate (B81430) releases ionic cadmium (Cd²⁺), which is highly mobile in aquatic systems. Its transport is influenced by factors such as water hardness, pH, and the presence of organic matter. In general, cadmium mobility is higher in acidic conditions. nih.gov The movement of cadmium from soil into groundwater is governed by hydrogeochemical factors. nih.gov Leaching of cadmium can be promoted by processes such as acidification or the formation of soluble complexes. nih.gov

In terrestrial ecosystems, the mobility of cadmium is largely controlled by soil properties. Acidic soils tend to increase the mobility of cadmium, making it more available for plant uptake and leaching into groundwater. nih.govfrontiersin.org Conversely, soils with higher pH, organic matter content, and clay minerals tend to adsorb cadmium, reducing its mobility. nih.govfrontiersin.org Factors like excessive nitrogen fertilization can lead to soil acidification, thereby enhancing cadmium mobility. nih.gov Wildfires can also dramatically increase cadmium concentrations in storm water runoff. nih.gov

Adsorption and Desorption Processes of Cadmium in Environmental Matrices

The interaction of cadmium with solid phases in the environment, such as soil and sediment, is a critical factor in determining its fate. Adsorption, the binding of cadmium to the surface of particles, and desorption, its release back into the solution, are key processes.

In soils, cadmium sorption is significantly influenced by pH, with an increase in pH leading to greater sorption. bohrium.com Organic matter and the presence of iron, aluminum, and manganese oxides are also crucial in binding cadmium. udel.edunih.gov The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, is an important factor, with higher CEC soils generally showing greater cadmium adsorption. frontiersin.orgnih.gov The distribution of cadmium between the soil solid phase and the soil solution is often described by the soil-water partition coefficient (Kd). This coefficient can vary widely depending on soil characteristics and pH. udel.edunih.govacs.org For instance, Kd values for cadmium in Danish soils were found to range from 5 to 3000 L/kg. nih.gov

Table 1: Factors Influencing Cadmium Adsorption in Soil

Factor Effect on Cadmium Adsorption Reference
pH Increases with increasing pH bohrium.com
Organic Matter Generally increases adsorption udel.edunih.gov
Cation Exchange Capacity (CEC) Increases with increasing CEC frontiersin.orgnih.gov
Iron and Manganese Oxides Increase adsorption udel.edunih.gov

| Inorganic Anions (e.g., Cl⁻) | Can reduce adsorption | bohrium.com |

In aquatic environments, sediments act as a major sink for cadmium. Adsorption to sediment particles removes cadmium from the water column. However, this process is reversible, and changes in environmental conditions, such as a decrease in pH, can lead to the desorption of cadmium back into the water, posing a risk to aquatic organisms. ascelibrary.orgtandfonline.com Studies have shown that the desorption of cadmium from riverine sediments can release a significant portion of the bound cadmium, with flow turbulence slightly increasing the amount desorbed. consensus.appresearchgate.net The process of desorption can be biphasic, with a fast initial release followed by a slower, more sustained release. tandfonline.com

Bioaccumulation Potential of Cadmium in Biological Systems

Cadmium is a non-essential element that can be readily taken up and accumulated by a wide range of organisms, a process known as bioaccumulation. chemijournal.com This accumulation can occur through direct uptake from the environment (e.g., water) or through the diet.

In aquatic ecosystems, organisms like phytoplankton can absorb cadmium directly from the water. nih.gov These primary producers are then consumed by primary consumers, such as zooplankton, leading to the transfer of cadmium up the food chain. nih.gov Aquatic invertebrates, including freshwater mussels and crayfish, can accumulate significant amounts of cadmium. oup.comnih.gov The oligochaete Tubifex tubifex, for example, has been shown to rapidly accumulate cadmium from both water and sediment. trjfas.org Fish can accumulate cadmium through both waterborne and dietary pathways. mdpi.comscilit.com The accumulation patterns in fish tissues can vary, with organs like the kidney, liver, and gills often showing the highest concentrations. chemijournal.comresearchgate.netnih.gov

Table 2: Cadmium Bioaccumulation in Various Organisms

Organism Key Accumulation Tissues/Pathways Reference
Phytoplankton (Chlorella vulgaris) Direct uptake from water nih.gov
Zooplankton (Moina macrocopa) Dietary uptake from phytoplankton nih.gov
Aquatic Invertebrates (Tubifex tubifex) Uptake from water and sediment trjfas.org

| Fish | Gills, kidney, liver; waterborne and dietary uptake | chemijournal.commdpi.comresearchgate.net |

Ecotoxicological Impacts of Cadmium Exposure

The accumulation of cadmium in organisms can lead to a range of adverse effects, impacting individual health and the stability of entire ecosystems.

Toxicity to Wildlife and Aquatic Organisms

Cadmium is highly toxic to a variety of aquatic organisms, even at low concentrations. For the water flea Daphnia magna, a key species in freshwater food webs, cadmium has been shown to be more toxic than zinc and copper, causing significant mortality at concentrations as low as 0.1 mg/L after 24 hours. mdpi.com The toxicity of cadmium to Daphnia magna can be influenced by water chemistry, with higher calcium concentrations and lower pH levels reducing its toxic effects. acs.org The 48-hour median lethal concentration (LC50) for Daphnia magna has been reported to be as low as 39 µg/L in total cadmium. oup.com

Fish are also susceptible to cadmium toxicity. In rainbow trout (Oncorhynchus mykiss), cadmium exposure can impair mitochondrial function and energy metabolism. islandscholar.camdpi.com While adult rainbow trout can survive exposure to low concentrations of cadmium, it can negatively impact their reproductive success, with eggs failing to develop at concentrations of 1.8 and 3.4 µg/L. nih.gov Larval stages of fish are often more sensitive to cadmium than embryos. nih.govfrontiersin.org

Table 3: Acute Toxicity of Cadmium to Selected Aquatic Organisms

Organism Endpoint Concentration Reference
Daphnia magna 48-h LC50 39 µg/L (total Cd) oup.com
Daphnia magna Mortality Significant at 0.1 mg/L (24h) mdpi.com

| Oncorhynchus mykiss (Rainbow Trout) | Egg development failure | 1.8 - 3.4 µg/L | nih.gov |

Uptake and Accumulation in Agricultural Crops

Cadmium can be readily taken up by plants from the soil through their roots and translocated to other parts, including the edible portions. pnas.orgelsevierpure.com This poses a direct risk to human health through the food chain. The amount of cadmium taken up by crops is influenced by soil properties, such as pH and organic matter content, as well as the specific plant species and cultivar. nih.govelsevierpure.com

Wheat (Triticum aestivum) is a crop that can accumulate significant amounts of cadmium. nih.govmdpi.com The translocation of cadmium from the roots to the shoots and grains is a key factor determining the final cadmium concentration in the edible part. mdpi.commdpi.com The application of nitrogen fertilizers has been shown to increase cadmium concentration in wheat grains. cdnsciencepub.com

Rice (Oryza sativa) is another major staple food that is a significant source of dietary cadmium intake. researchgate.net There is considerable genetic variation among rice cultivars in their ability to accumulate cadmium. pnas.orgoup.com Some cultivars have a higher capacity for root-to-shoot translocation of cadmium, leading to higher concentrations in the grains. pnas.orgnih.gov The gene OsHMA3 has been identified as playing a crucial role in limiting cadmium accumulation in rice grains by sequestering it in the root vacuoles. pnas.orgnih.gov

Leafy green vegetables, such as spinach and kale, can also accumulate cadmium from the soil. newswise.comresearchgate.net Studies have shown that leafy vegetables tend to have higher bioaccumulation factors for cadmium compared to other types of vegetables. mdpi.compjoes.com Even at low soil concentrations, some leafy greens can accumulate cadmium to levels that exceed food safety standards. pjoes.compurdue.edu

Table 4: Cadmium Accumulation in Selected Agricultural Crops

Crop Key Findings Reference
Wheat (Triticum aestivum) Nitrogen fertilization can increase grain Cd concentration. cdnsciencepub.com
Rice (Oryza sativa) Significant variation in Cd accumulation among cultivars, influenced by root-to-shoot translocation. pnas.orgoup.com

| Leafy Greens (e.g., Spinach, Kale) | Tend to have high bioaccumulation factors for Cd. | mdpi.compjoes.com |

Environmental Remediation Strategies for Cadmium Contamination

Cadmium, a highly toxic heavy metal, poses significant risks to ecosystems and human health. nih.gov Its persistence and mobility in the soil and water necessitate effective remediation strategies. nih.govbohrium.com While traditional physicochemical methods for cadmium removal exist, they can be costly and generate secondary pollutants. nih.govmdpi.com Consequently, bioremediation and advanced analytical techniques for removal and monitoring have become areas of intensive research. nih.govnih.gov When cadmium tetrafluoroborate is present in the environment, it dissociates, releasing cadmium ions (Cd²⁺) and tetrafluoroborate ions (BF₄⁻). industrialchemicals.gov.aunih.gov The environmental concern primarily stems from the toxicity of the cadmium ion. industrialchemicals.gov.au

Biological Detoxification Mechanisms (e.g., Bacterial Efflux Systems)

Bioremediation offers an environmentally friendly and cost-effective approach to address cadmium contamination by utilizing the natural metabolic processes of microorganisms. nih.govnih.gov Bacteria, in particular, have evolved sophisticated mechanisms to tolerate and detoxify heavy metals like cadmium. mdpi.comnih.gov These mechanisms are crucial for their survival in contaminated environments and can be harnessed for remediation purposes. nih.govnih.gov

One of the primary strategies employed by bacteria is the active transport of toxic ions out of the cell, a process mediated by efflux systems . nih.govoup.com These systems are essentially membrane protein pumps that expel heavy metals from the bacterial cytoplasm, preventing them from reaching toxic intracellular concentrations. nih.gov

Key bacterial efflux systems involved in cadmium resistance include:

P-type ATPases: These are primary transporters that utilize energy from ATP hydrolysis to pump cations like Cd²⁺ across the cell membrane. scispace.comscirp.org The CadA system, originally identified in Staphylococcus aureus, is a well-characterized example of a Cd²⁺-effluxing P-type ATPase. scispace.commdpi.com

Resistance-Nodulation-Division (RND) family transporters: This family includes cation-proton antiporters, such as the CzcCBA system found in Gram-negative bacteria like Cupriavidus metallidurans (formerly Ralstonia metallidurans). oup.commdpi.com This system can export not only cadmium but also zinc and cobalt. mdpi.com In Pseudomonas putida, the Czc and Cad systems work cooperatively to provide robust resistance to cadmium. mdpi.com The CadA system transports Cd²⁺ from the cytoplasm to the periplasm, and the CzcCBA pump then expels it from the periplasm to the outside of the cell. mdpi.com

Beyond efflux pumps, bacteria utilize several other detoxification strategies:

Intracellular Sequestration: Some bacteria sequester metal ions internally by binding them to metal-binding proteins like metallothioneins or by forming complexes with molecules such as glutathione (B108866). mdpi.com This process effectively immobilizes the cadmium ions, reducing their toxicity. mdpi.com

Extracellular Precipitation and Biomineralization: Certain bacteria can precipitate cadmium ions extracellularly. frontiersin.orgrsc.org For instance, they can produce compounds like sulfides, carbonates, or phosphates that react with cadmium to form insoluble and less bioavailable precipitates, such as cadmium sulfide (B99878) (CdS) nanocrystals. nih.govrsc.orgnih.gov This process not only detoxifies the metal but can also be harnessed for the green synthesis of nanomaterials. rsc.orgrsc.org

Biosorption: The bacterial cell wall itself, with its negatively charged functional groups (carboxyl, phosphate, hydroxyl), can bind a significant amount of cadmium ions from the environment. nih.govfrontiersin.org This passive process, known as biosorption, can be carried out by both living and non-living biomass. nih.gov

The effectiveness of these biological mechanisms is influenced by environmental factors such as pH, temperature, and the presence of other ions, which can affect cadmium's bioavailability. bohrium.com

Table 1: Examples of Cadmium-Resistant Bacteria and their Detoxification Mechanisms

Bacterial SpeciesDetoxification MechanismKey Genes/ProteinsReference
Pseudomonas putidaEfflux Systems (Cooperative)CadA, CzcCBA, CzcRS mdpi.com
Cupriavidus metallidurans (Ralstonia metallidurans)Efflux System (RND type)CzcCBA mdpi.commdpi.com
Staphylococcus aureusEfflux System (P-type ATPase)CadA nih.govscispace.com
Bacillus subtilisBlocked uptake via manganese transport systemChromosomal mutation nih.gov
Pseudomonas aeruginosaPrecipitation into CdS Quantum DotsExported organic molecules (e.g., cysteine) rsc.org

Microextraction and Pre-concentration Techniques for Cadmium Removal

The determination of trace levels of cadmium in environmental samples is crucial for monitoring and remediation efforts. However, the concentration of cadmium is often below the detection limits of conventional analytical instruments. jchemrev.com Therefore, separation and pre-concentration steps are essential. jchemrev.com Microextraction techniques have emerged as powerful tools for this purpose, offering high enrichment factors, reduced solvent consumption, and compatibility with various analytical instruments. xjtu.edu.cndntb.gov.ua These methods can effectively remove and concentrate cadmium ions from complex matrices like water, soil, and food samples. rsc.orgbenthamdirect.com

Several microextraction techniques have been developed and optimized for cadmium analysis:

Dispersive Liquid–Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid extraction of the target analyte. researchgate.net Variations like green solvent-based ultrasonic-assisted DLLME (GS-UADLLME) have been developed, using ionic liquids as the extraction phase and complexing agents like L-cysteine to enhance extraction efficiency for cadmium and lead. rsc.org

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME): In this technique, a porous hollow fiber holds a small volume of an organic solvent in its wall. xjtu.edu.cn This fiber is placed in the sample solution, and the target analytes migrate from the sample, through the organic solvent in the fiber wall, and into an acceptor solution inside the fiber. xjtu.edu.cn HF-LPME provides excellent sample cleanup and high enrichment factors. xjtu.edu.cn

Supramolecular Solvent-Based Microextraction (SSME): This green analytical technique uses amphiphilic molecules that self-assemble into supramolecular aggregates (micelles) in the aqueous sample. dntb.gov.ua These aggregates can encapsulate the target analyte, which is then separated from the bulk solution. dntb.gov.ua SSME is noted for its high enrichment factor, short extraction time, and cost-effectiveness. dntb.gov.ua

Effervescence-Assisted Microextraction (EAM): A novel approach where the dispersion of the extractant is facilitated by CO₂ bubbles generated in-situ from the reaction of carbonate/bicarbonate salts with an acid. chrom-china.com This rapid dispersion enhances the extraction efficiency. chrom-china.com

These techniques are often coupled with highly sensitive analytical instruments like Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Flame Atomic Absorption Spectrometry (FAAS) for the final determination of cadmium concentration. jchemrev.comrsc.org The optimization of various parameters, such as pH, chelating agent concentration, and extraction time, is crucial for achieving high recovery and low detection limits. rsc.orgresearchgate.net

Table 2: Performance of Selected Microextraction Techniques for Cadmium Pre-concentration

TechniqueMatrixChelating Agent/SystemDetection Limit (ng L⁻¹)Enrichment/Preconcentration FactorReference
GS-UADLLMEWater, Soil, FoodL-cysteine / [BMIM][BF₄]0.2Not specified rsc.org
SWDLL-MEWater, Food1-(2-pyridylazo)-2-naphthol (PAN)0.3822 rsc.org
On-line Cloud Point ExtractionBiological Samples4-(5'-bromo-2'-thiazolylazo)orcinol (Br-TAO)50027 nih.gov
On-line PrecipitationDrinking Water1-(2-thiazolylazo)-p-cresol (TAC)40.023 conicet.gov.ar
UA-IL-DLPMEWater, Vegetables, Hair2-(6-methylbenzothiazolylazo)-6-nitrophenol100100 benthamdirect.com

Biological Interactions and Toxicological Mechanisms of Cadmium Tetrafluoroborate

Molecular and Cellular Mechanisms of Cadmium Toxicity

The toxicity of cadmium at the cellular level is multifaceted, stemming from its ability to mimic essential divalent cations, induce oxidative stress, and disrupt key signaling pathways. bohrium.commdpi.com

Cadmium's chemical similarity to essential metals like zinc (Zn²⁺) and calcium (Ca²⁺) allows it to compete for and bind to their designated sites on various biological macromolecules, leading to functional impairment. bohrium.commdpi.com This competitive binding is a primary mechanism of its toxicity.

Enzyme Inhibition: Cadmium can displace zinc and other essential metal cofactors from the active sites of enzymes, rendering them inactive. bohrium.com This disrupts numerous metabolic processes critical for cell function.

Protein Binding and Misfolding: Cadmium ions have a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine. nih.gov This interaction can alter the structure of proteins, leading to misfolding, loss of function, and aggregation. nih.gov Cadmium can also bind to proteins like metallothioneins, which are involved in metal homeostasis and detoxification. mdpi.com

Interference with Calcium-Dependent Proteins: Cadmium can interfere with calcium-dependent signaling by competing with Ca²⁺ for binding sites on proteins such as calmodulin, which is a crucial transducer of calcium signals. mdpi.com

Mitochondrial Disruption: At a subcellular level, cadmium is known to accumulate in mitochondria, where it can inhibit the electron transport chain, leading to impaired cellular respiration and reduced ATP production. nih.govmdpi.com

Macromolecule/OrganelleMechanism of Interaction with CadmiumConsequence of InteractionReference
Enzymes (Zinc-dependent)Displacement of essential zinc (Zn²⁺) cofactors.Inactivation of the enzyme, disruption of metabolic pathways. bohrium.com
Proteins (general)Binds to sulfhydryl groups, leading to conformational changes.Protein misfolding, loss of function, and aggregation. nih.gov
CalmodulinCompetes with calcium (Ca²⁺) for binding sites.Disruption of calcium-mediated cellular signaling. mdpi.com
MitochondriaAccumulates in the organelle and inhibits the electron transport chain.Impaired cellular respiration, decreased ATP production, increased ROS. nih.govmdpi.com

While cadmium itself does not directly participate in redox reactions to produce free radicals, it is a potent, indirect inducer of oxidative stress. bohrium.commdpi.com This occurs primarily through the disruption of the cell's antioxidant defense system.

Cadmium exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. bohrium.com This imbalance results in damage to lipids, proteins, and DNA. bohrium.comnih.gov The mechanisms include:

Inhibition of Antioxidant Enzymes: Cadmium can inhibit the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). bohrium.comnih.gov SOD is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified by CAT and glutathione (B108866) peroxidase. mdpi.com Studies have shown that direct interaction between cadmium and these enzymes can lead to their misfolding and altered activity. nih.gov

Depletion of Glutathione: Cadmium can deplete cellular levels of glutathione (GSH), a critical antioxidant, by binding to its sulfhydryl group. nih.gov

Variable Enzyme Response: The response of antioxidant enzymes to cadmium can be complex. Some studies report a significant elevation in SOD activity accompanied by a reduction in CAT activity, suggesting a specific disruption in the antioxidant cascade. scispace.comresearchgate.net Other research indicates that catalase activity might increase at certain cadmium concentrations before decreasing at higher levels. scispace.com This suggests a dose-dependent and context-specific enzymatic response to cadmium-induced stress.

EnzymeFunctionEffect of Cadmium ExposureReference
Superoxide Dismutase (SOD)Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂).Activity can be inhibited, or in some cases, elevated as a compensatory response. Misfolding can occur. bohrium.comnih.govscispace.com
Catalase (CAT)Decomposes hydrogen peroxide (H₂O₂) into water and oxygen.Activity is often inhibited or reduced. Misfolding can occur. nih.govnih.govscispace.com
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides.Activity can be depleted due to the reduction in its cofactor, glutathione. mdpi.comscispace.com

Cadmium can profoundly alter various biochemical and signaling pathways, contributing to its widespread toxicity. mdpi.com It acts as a cellular disruptor, interfering with pathways that regulate cell growth, differentiation, and death. nih.gov

Key pathways affected by cadmium include:

Metabolic Pathways: Cadmium exposure is linked to the disruption of carbohydrate and lipid metabolism. nih.govmdpi.com It can induce insulin (B600854) resistance and glucose intolerance by interfering with insulin signaling pathways and modulating the expression of genes involved in glucose transport and regulation, such as IGF-1. nih.gov

Signal Transduction Pathways: Cadmium can interfere with major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. mdpi.comnih.gov These pathways are crucial for regulating cellular responses to stress, inflammation, and apoptosis. bohrium.com

Calcium Homeostasis: The disruption of intracellular calcium signaling is a significant mechanism of cadmium toxicity. bohrium.commdpi.com By interfering with calcium channels and pumps, cadmium can cause sustained elevations in intracellular Ca²⁺ levels, leading to the activation of deleterious processes, including apoptosis and further ROS generation. bohrium.com

Gene Expression: Cadmium can alter gene expression by affecting transcription factors and through epigenetic modifications like DNA methylation. bohrium.comnih.gov This can lead to the activation of proto-oncogenes and the inhibition of tumor suppressor genes, contributing to its carcinogenic potential. nih.gov

Systemic Health Effects of Cadmium Exposure

Chronic exposure to cadmium, as could occur with cadmium tetrafluoroborate (B81430), leads to its accumulation in the body and subsequent damage to specific organ systems, most notably the kidneys and the respiratory system. wikipedia.orgwww.gov.uk

The kidney is the primary target organ for chronic cadmium toxicity due to its role in filtering and reabsorbing substances from the blood. www.gov.ukmdpi.com Cadmium accumulates preferentially in the proximal tubular cells of the kidney, where it can remain for decades. mdpi.comjst.go.jp

The progression of renal injury from cadmium exposure includes:

Tubular Dysfunction: The initial effect is damage to the proximal tubular epithelial cells. mdpi.com This impairs their reabsorptive capacity, leading to tubular proteinuria, which is characterized by the increased urinary excretion of low-molecular-weight proteins such as β2-microglobulin (β2M) and retinol-binding protein. mdpi.comwww.gov.uk

Glomerular Damage: Over time, persistent tubular injury can lead to secondary damage to the glomeruli. cdc.gov

Chronic Kidney Disease (CKD): Long-term exposure and accumulation can cause a progressive decline in the glomerular filtration rate (GFR), leading to chronic kidney disease and, eventually, renal failure. mdpi.commdpi.com The mechanisms underlying this damage involve a combination of oxidative stress, inflammation, mitochondrial dysfunction, and apoptosis within the renal cells. mdpi.commdpi.com

Inhalation is a significant route of exposure to cadmium compounds, including aerosols of cadmium tetrafluoroborate. wikipedia.orgnih.gov The respiratory system is a critical target for both acute and chronic cadmium toxicity.

Chronic Obstructive Pulmonary Disease (COPD): Chronic inhalation of cadmium is strongly associated with the development of lung diseases, including emphysema and chronic bronchitis, which are components of COPD. www.gov.ukcdc.gov Cadmium is a significant toxic component of cigarette smoke and a major contributor to smoking-related lung disease. nih.govuab.edu

Inflammation and Immune Disruption: Cadmium exposure can trigger significant inflammation in the lungs, characterized by the infiltration of immune cells into the bronchoalveolar fluid. nih.gov This chronic inflammation contributes to tissue damage and impaired lung function. uab.edu

Lung Cancer: Cadmium and its compounds are classified as human carcinogens, and chronic inhalation exposure is linked to an increased risk of developing lung cancer. www.gov.uknih.gov

Skeletal and Bone Abnormalities

The mechanisms underlying cadmium-induced bone damage are multifaceted and not yet fully elucidated. However, several key pathways have been identified. nih.gov Cadmium-induced kidney damage is a primary contributor, leading to increased urinary excretion of calcium (hypercalciuria), which in turn can promote osteoporosis. industrialchemicals.gov.aunih.gov Furthermore, cadmium is thought to interfere with vitamin D metabolism by affecting its activation in the kidneys. nih.gov

Other proposed mechanisms include:

Direct interference with calcium absorption in the intestines. nih.gov

Direct disruption of calcium incorporation into bone cells. nih.gov

Interference with the production of collagen in bone cells. nih.gov

Promotion of the expression of RANKL (receptor activator of nuclear factor kappa-B ligand), a key factor in bone resorption, while inhibiting the expression of osteoprotegerin (OPG), which protects bone from resorption. frontiersin.org

Research has also indicated that cadmium can induce the overproduction of free radicals in bone tissue, leading to oxidative stress that can cause apoptosis (cell death) in osteoblasts and increase bone fragility. frontiersin.org

Endocrine Disrupting Properties of Cadmium

Cadmium is recognized as an endocrine disruptor, a chemical that can interfere with the body's endocrine (hormone) system. researchgate.net It has been shown to possess potent estrogen- and androgen-like activities, primarily by directly interacting with estrogen and androgen receptors. researchgate.net

Interaction with Estrogen Receptors and Signaling Pathways

Cadmium's estrogenic effects are a significant area of research. It is considered a "metalloestrogen" due to its ability to mimic the effects of estrogen by binding to and activating estrogen receptors (ERs), particularly ERα. nih.gov This interaction can disrupt normal estrogen signaling and contribute to the development of hormone-dependent diseases like breast cancer. nih.gov

Studies have shown that cadmium can:

Bind to ERα with a high affinity, although it does not appear to alter the receptor's affinity for estradiol. nih.gov

Induce the proliferation of ER-positive breast cancer cells. nih.gov

Activate both genomic and non-genomic estrogen signaling pathways. plos.org The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, membrane-associated signaling events. plos.orgnih.gov

Promote the phosphorylation of ERK1/2, a key event in membrane-associated estrogen signaling. plos.org

Modify the expression and ratio of estrogen and androgen receptors in breast cancer cell lines. nih.gov

However, the estrogenic effects of cadmium can be inconsistent across different studies and model systems, with some reports showing agonistic (estrogen-mimicking) effects and others showing antagonistic (estrogen-blocking) or no effects. plos.orgnih.gov

Conformational Changes in Receptor Proteins Induced by Cadmium

The binding of cadmium to receptor proteins can induce significant conformational changes, altering their function. In the context of the estrogen receptor, cadmium's interaction with the ligand-binding domain (LBD) affects the receptor's conformation. plos.org

Research using techniques like reflectometric interference spectroscopy has revealed that cadmium interacts with the LBD of ERα and that this interaction is dependent on the accessibility of cysteine residues within the LBD. plos.org The binding of cadmium can disrupt the agonist conformation of the receptor that is typically induced by estradiol. plos.org

Beyond the estrogen receptor, cadmium has been shown to induce conformational changes in other proteins. For example, in the yeast Pca1, a cadmium exporter, cadmium sensing by an N-terminal degron induces a conformational change that prevents its degradation and allows for its expression at the plasma membrane. pnas.org This suggests a molecular switch mechanism where cadmium binding alters protein structure and function. pnas.org Similarly, cadmium can interact with and alter the conformation and function of enzymes like Ca²⁺-ATPase, leading to disruptions in cellular calcium signaling. nih.gov

Biological Applications of Cadmium(II) Complexes in Medicine

While cadmium itself is toxic, coordination complexes of cadmium(II) have been investigated for their potential therapeutic properties, particularly in the fields of antioxidant and anticancer research.

Antioxidant and Anticancer Activity of Cadmium(II) Coordination Compounds

Several studies have synthesized and characterized cadmium(II) complexes with various organic ligands, such as Schiff bases and thiosemicarbazones, and evaluated their biological activities. nih.govresearchgate.net

Antioxidant Activity: Some cadmium(II) complexes have demonstrated significant antioxidant properties. nih.govresearchgate.net The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov In some cases, the cadmium complexes have shown superior antioxidant activity compared to the free ligands. nih.gov For instance, a Cd²⁺ chelate exhibited high antioxidant scavenging performance in both DPPH and H₂O₂ tests. nih.gov

Anticancer Activity: The anticancer potential of cadmium(II) complexes is a growing area of interest. These complexes have been tested against various human cancer cell lines, including:

Prostate cancer (PC3) nih.gov

Human liver carcinoma (Hep-G2) researchgate.netresearchgate.net

Human melanoma (A375) dntb.gov.ua

Human lung carcinoma (A549) dntb.gov.ua

HeLa cells dntb.gov.ua

Breast adenocarcinoma (MCF-7) researchgate.net

In many instances, the cadmium complexes have shown higher cytotoxicity towards cancer cells than the free ligands or even standard anticancer drugs like cisplatin. researchgate.netdntb.gov.ua The mechanisms of action are still under investigation but may involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. researchgate.net

Table 2: Biological Activities of Selected Cadmium(II) Coordination Compounds

Cadmium(II) Complex TypeCancer Cell Line(s) TestedObserved Biological ActivityCitations
Schiff base complexesPC3, Hep-G2, A375, A549, HeLaAnticancer, Antioxidant nih.govresearchgate.netdntb.gov.ua
Thiosemicarbazone complexesHepG2, MCF-7Anticancer, Antibacterial researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Cadmium Tetrafluoroborate

Spectroscopic Techniques in Cadmium Tetrafluoroborate (B81430) Research

Spectroscopy is a fundamental tool for probing the molecular structure and bonding within cadmium tetrafluoroborate compounds. Different regions of the electromagnetic spectrum provide unique information about the coordination environment of the cadmium ion and the state of the tetrafluoroborate anion.

Infrared Spectroscopy for Anion State and Coordination Center Determination

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, which are sensitive to their chemical environment. In the study of this compound, IR spectroscopy provides valuable data on the state of the tetrafluoroborate anion (BF₄⁻) and the coordination of ligands to the cadmium (Cd²⁺) center.

The tetrafluoroborate anion typically exhibits a strong, broad absorption band associated with the B-F stretching vibrations. nih.gov In alkyl-methylimidazolium tetrafluoroborate ionic liquids, a triply degenerate vibrational mode of the BF₄⁻ anion is observed as a broad absorption band with three distinct vibrational states in the 900–1150 cm⁻¹ region. nih.gov This peak splitting arises from a breaking of the local symmetry of the anion due to interactions with the cation, offering insights into the cation-anion interplay within the compound. nih.gov

Furthermore, IR spectroscopy helps to confirm the coordination of ligands to the cadmium metal center. The formation of metal-ligand bonds introduces new vibrational modes and shifts existing ones. For instance, in various metal complexes, including those with cadmium, the appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) or other metal-ligand (M-L) stretching vibrations, confirming the formation of a coordination complex. researchgate.nethawaii.eduijates.com

Table 1: Characteristic IR Frequencies for Tetrafluoroborate Anion Analysis

Vibrational Mode Typical Frequency Range (cm⁻¹) Interpretation
B-F Stretching (degenerate) 900 - 1150 Indicates the presence of the BF₄⁻ anion. Splitting of this band suggests a reduction in anion symmetry due to coordination or strong ionic interactions. nih.gov

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. ksu.edu.sa It provides precise information on bond lengths, bond angles, and crystal packing, which is essential for understanding the solid-state structure of this compound and its derivatives.

The hydrated form of this compound, Cd(BF₄)₂·6H₂O, exists in a monoclinic crystal system at room temperature. wikipedia.org XRD studies have revealed that this compound undergoes first-order phase transitions at 324 K (to a trigonal system) and 177 K (to a monoclinic or triclinic system). wikipedia.org

Single-crystal XRD analysis has been instrumental in characterizing a variety of cadmium complexes. For example, it has been used to determine the distorted trigonal bipyramidal coordination geometry in cadmium tin sulfido complexes and the flattened tetrahedral CdSe₄ geometry in a selenourea (B1239437) complex of cadmium. mdpi.comresearchgate.net In complexes with dithiophosphinato ligands, XRD analysis revealed the specific coordination environment around the cadmium centers. ias.ac.in Powder XRD (PXRD) is also frequently used to identify the crystalline phases of materials, such as confirming the formation of CdS and SnS after the thermolysis of a cadmium tin sulfido complex, or to assess the crystallinity of newly synthesized metal complexes. mdpi.comspuvvn.edu

Table 2: Crystallographic Data for this compound Hexahydrate

Parameter Value
Chemical Formula Cd(BF₄)₂·6H₂O
Crystal System (at room temp.) Monoclinic wikipedia.org
Phase Transition Temp. 1 324 K (Monoclinic to Trigonal) wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of chemical compounds in solution and, increasingly, in the solid state. For cadmium-containing species, NMR studies often utilize the two NMR-active spin ½ nuclei, ¹¹¹Cd and ¹¹³Cd. huji.ac.il ¹¹³Cd is generally the preferred nucleus due to its slightly higher sensitivity. huji.ac.ilnorthwestern.edu

¹¹³Cd NMR spectroscopy provides a wide chemical shift range, making it highly sensitive to the coordination environment of the cadmium ion. huji.ac.ilnorthwestern.edu For instance, solid-state ¹¹³Cd NMR has been used to probe the surfaces of CdSe nanocrystals, where different chemical shifts were assigned to cadmium atoms with varying coordination environments, such as CdSe₃O, CdSe₂O₂, and CdSeO₃. nih.gov In the characterization of cadmium tin sulfido complexes, ¹¹³Cd and ¹¹⁹Sn NMR spectroscopy revealed a slow rearrangement process in solution and allowed for the identification of species through spin-spin coupling. mdpi.com

In addition to direct detection of cadmium isotopes, other nuclei like ¹H and ¹³C are used to characterize the organic ligands coordinated to the cadmium center in complexes. nih.gov The coupling between cadmium nuclei and other nuclei (e.g., ¹H, ¹³C, ³¹P) provides further structural information. huji.ac.il

Table 3: Properties of NMR-Active Cadmium Isotopes

Isotope Natural Abundance (%) Nuclear Spin (I) Relative Sensitivity (vs. ¹H)
¹¹¹Cd 12.80 1/2 9.54 x 10⁻³ northwestern.edu

Electrochemical Analytical Techniques

Electrochemical methods are crucial for investigating the redox properties of this compound and for studying the kinetics and mechanisms of processes like electrodeposition, a key industrial application.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. In the context of this compound, CV is employed to analyze the reduction of Cd²⁺ ions to cadmium metal (Cd⁰) and the subsequent oxidation (stripping) of the deposited metal back to Cd²⁺.

Studies have shown that the electrodeposition of cadmium from various electrolytes involves the gradual reduction of divalent cadmium ions. jetir.org The shape of the cyclic voltammogram, including the peak potentials and peak currents, provides information about the thermodynamics and kinetics of the electron transfer processes. For example, the separation between the cathodic (reduction) and anodic (oxidation) peak potentials can indicate the reversibility of the redox reaction. edaq.com CV has been used to characterize the electrochemical interface between electrodes and electrolytes containing the tetrafluoroborate anion, establishing the potential window for electrochemical processes. researchgate.net

Chronoamperometry for Electrodeposition Studies

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value that initiates an electrochemical reaction, and the resulting current is monitored as a function of time. This method is particularly valuable for studying the nucleation and growth mechanisms during electrodeposition.

In the electrodeposition of cadmium, chronoamperometry experiments are analyzed to understand the initial stages of film formation. The resulting current-time transients can be compared to theoretical models, such as the Scharifker-Hills model, to distinguish between instantaneous and progressive nucleation mechanisms. researchgate.netresearchgate.net For instance, studies on cadmium electrodeposition have shown that at lower concentrations, the process is governed by three-dimensional progressive nucleation controlled by diffusion, while at higher concentrations, it may begin as progressive and then switch to an instantaneous nucleation process. researchgate.netresearchgate.net This information is critical for controlling the morphology and properties of the deposited cadmium films, which is a key objective in applications like electroplating high-strength steel from this compound baths. osti.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
This compound hexahydrate
Cadmium
Cadmium tin sulfido
Cadmium sulfide (B99878)
Tin sulfide
Cadmium selenide

Electromotive Force Studies of Cadmium Oxidation States

Electromotive force (EMF) studies are crucial in elucidating the thermodynamic properties and oxidation states of cadmium. Such studies often involve the use of concentration cells with molten salt electrolytes to investigate the electrochemical behavior of cadmium at various temperatures.

Cd(II) + Cd(s) ⇌ Cd₂²⁺

The equilibrium constant (K) for this reaction and the number of electrons transferred (n) are key parameters determined from the EMF measurements. It was found that the subvalent cadmium species is indeed Cd₂²⁺, and the reduction proceeds as a two-electron process (n=2). acs.org

The thermodynamic properties for this reaction were also determined. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and stability of the Cd₂²⁺ species.

Table 1: Thermodynamic Data for the Reaction Cd(II) + Cd(s) ⇌ Cd₂²⁺ in Molten NaAlCl₄

Temperature (°C)ΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
227-10.9-15.4-9.0

Data synthesized from studies on cadmium oxidation states. acs.org

While these studies were conducted in a chloride melt, the fundamental principles of using EMF measurements to determine oxidation states and thermodynamic parameters are directly applicable to systems containing this compound. The choice of electrolyte and reference electrode would be adapted for the specific chemical environment.

Trace Elemental Analysis and Speciation

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the concentration of specific metal elements in a sample. It is known for its simplicity, accuracy, and cost-effectiveness. azom.com

Indirect methods in AAS can enhance sensitivity and overcome matrix interferences. These methods often involve the formation of a metal complex that can be extracted or preconcentrated before analysis. For instance, cadmium can be preconcentrated using a column containing silica (B1680970) gel modified with cupferron. scielo.br The cadmium complex formed on the modified silica is then eluted with an acid, and the final solution is analyzed by flame AAS (FAAS). scielo.br

This preconcentration step allows for an enrichment factor, significantly lowering the detection limit. For example, using a silica-cupferron column, an enrichment factor of 30 can be achieved, with a limit of detection of 0.5 µg L⁻¹. scielo.br The precision of this method, expressed as the relative standard deviation, has been reported to be 1.1%. scielo.br

Table 2: Performance of Indirect Cadmium Determination by FAAS with Preconcentration

ParameterValue
AdsorbentSilica gel modified with cupferron
Eluent0.5 mol L⁻¹ HCl
Enrichment Factor30
Limit of Detection0.5 µg L⁻¹
Relative Standard Deviation1.1%

Data based on the preconcentration of cadmium using a silica-cupferron column. scielo.br

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive method for determining trace amounts of cadmium in various matrices, including environmental and biological samples. acs.orgplos.orgepa.gov This technique allows for the analysis of small sample volumes and often has fewer interferences compared to flame AAS. plos.org

The method involves placing a small aliquot of the sample in a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. nemi.gov The absorption of light by the atomized cadmium is then measured. nemi.gov

For the analysis of cadmium in complex matrices like urine or blood, a matrix modifier is often used to prevent the loss of cadmium during the charring step and to reduce background absorption. acs.orgoiv.int A common modifier is a mixture of palladium nitrate (B79036) and ammonium (B1175870) nitrate. acs.org

A simple and fast GFAAS method for determining cadmium in urine involves a 1:1 dilution of the sample with nitric acid and direct injection into the graphite furnace. nih.gov This method can achieve a detection limit of 0.06 µg L⁻¹ in the solution, corresponding to 0.12 µg L⁻¹ in the original urine sample. nih.gov

Table 3: Typical GFAAS Furnace Program for Cadmium Determination

StepTemperature (°C)Ramp Time (s)Hold Time (s)
Drying1101020
Pyrolysis3001015
Atomization120005
Cleaning250013

Example program for the determination of cadmium in urine specimens. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for trace and ultratrace elemental analysis, offering high sensitivity and the ability to perform isotopic analysis.

Isotope Dilution ICP-MS (ID-ICP-MS) is a primary analytical method for obtaining highly accurate and precise measurements of elemental concentrations. This technique is particularly valuable for the certification of reference materials. nih.gov

The method involves adding a known amount of an enriched isotope of the element of interest (the "spike") to the sample. By measuring the altered isotopic ratios in the mixture, the concentration of the element in the original sample can be determined with high accuracy. nih.gov

For ultratrace cadmium determination, ID-ICP-MS can achieve very low detection limits and is effective in overcoming matrix effects and instrumental drift. nih.gov However, spectral interferences from other elements, such as molybdenum and tin, can be a significant challenge. researchgate.netnist.gov To address this, various matrix separation and sample preparation techniques have been developed. For instance, a coprecipitation method using sample constituents as carrier precipitants can effectively remove molybdenum, allowing for accurate cadmium determination in grain samples. nih.gov

The application of ID-ICP-MS has been demonstrated in the certification of cadmium in various standard reference materials, with total expanded uncertainties of less than 1% for concentrations around 90 µg kg⁻¹ and less than 10% for concentrations as low as 0.04 µg kg⁻¹. nih.gov

Table 4: Certified Cadmium Concentrations in Standard Reference Materials using ID-ICP-MS

Standard Reference MaterialCertified Cd Concentration (µg kg⁻¹)Expanded Uncertainty (µg kg⁻¹)
SRM 3240 Ephedra sinica Stapf Aerial Parts90.850.82
SRM 1598a Animal Serum0.04680.0042

Data from the certification of SRMs for cadmium content. nih.gov

Microextraction and Pre-concentration Techniques

To overcome the challenges of determining trace and ultra-trace concentrations of cadmium in complex matrices, microextraction and pre-concentration techniques are employed. These methods isolate and concentrate the analyte from a large sample volume into a small volume of a suitable solvent, thereby increasing the concentration and removing interfering matrix components. cdc.gov

Dispersive Liquid-Liquid Microextraction (DLLME) with Ionic Liquids

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique based on the dispersion of a small amount of an extraction solvent in an aqueous sample. researchgate.net The use of ionic liquids (ILs) as the extraction solvent has gained attention due to their unique properties, such as low volatility, high viscosity, and good extraction capability for metal ions. researchgate.nettandfonline.com

In a typical Ionic Liquid-based DLLME (IL-DLLME) procedure for cadmium determination, an appropriate amount of a disperser solvent (like acetone (B3395972) or methanol) containing the ionic liquid is rapidly injected into the aqueous sample. researchgate.nettandfonline.com This creates a cloudy solution where the fine droplets of the ionic liquid provide a large surface area for the rapid extraction of the analyte, which has often been previously complexed with a chelating agent. researchgate.nettandfonline.com After extraction, the phases are separated by centrifugation, and the IL phase, now enriched with the cadmium complex, is analyzed. tandfonline.comtandfonline.com

One study optimized a magnetic ionic liquid-assisted DLLME method for cadmium determination. tandfonline.com The process involved detailed investigation of parameters like pH, type and volume of the magnetic ionic liquid, and type and volume of the dispersive solvent. tandfonline.com This method achieved a pre-concentration factor of 125 and a limit of detection of 0.17 ng mL⁻¹. tandfonline.com

ParameterOptimized Condition
Ionic Liquid [P₆,₆,₆,₁₄⁺]₃[GdCl₆³⁻]
Dispersive Solvent Methanol (B129727)
pH 6.0
Pre-concentration Factor 125
Limit of Detection 0.17 ng mL⁻¹
Recovery 91 ± 5 – 101 ± 2%

This table presents optimized parameters and results for a magnetic ionic liquid-assisted DLLME for cadmium determination. tandfonline.com

Green Solvent-Based Ultrasonic Assisted Dispersive Liquid-Liquid Microextraction (GS-UADLLME)

In line with the principles of green analytical chemistry, efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. Green Solvent-Based Ultrasonic Assisted Dispersive Liquid-Liquid Microextraction (GS-UADLLME) combines the use of green solvents with the efficiency of ultrasonic agitation. rsc.org Ultrasound accelerates the emulsification process, enhancing the extraction efficiency and reducing the time required for equilibrium to be reached. tandfonline.comthaiscience.info

A novel GS-UADLLME method was developed for the preconcentration of cadmium ions prior to their determination by graphite furnace atomic absorption spectrometry (GFAAS). rsc.org This method utilized 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a green acceptor phase, L-cysteine as a green ligand, and the tetrafluoroborate ion (BF₄⁻) as an ion pair agent. rsc.org The study optimized various parameters, including pH, acceptor phase volume, and ligand concentration, to achieve high extraction efficiency. rsc.org

Under the optimized conditions, the method demonstrated excellent analytical performance, with a low detection limit and high linearity.

ParameterOptimized Condition
Acceptor Phase (Green Solvent) 1-butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF₄]
Ligand L-cysteine
Ion Pair Agent Tetrafluoroborate ion (BF₄⁻)
pH 7.0
Limit of Detection (Cd) 0.2 ng L⁻¹
Linear Range (Cd) 0.8–180 ng L⁻¹

This table displays the optimized conditions and performance characteristics of a GS-UADLLME method for cadmium preconcentration. rsc.org

The combination of hydrophilic deep eutectic solvents (HDES), another class of green solvents, with ultrasonic-assisted DLLME has also been successfully applied for the extraction of cadmium from water and food samples. tandfonline.com

Theoretical and Computational Chemistry Investigations of Cadmium Tetrafluoroborate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of cadmium tetrafluoroborate (B81430) and its complexes. These computational methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Studies of Cadmium Complexes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various cadmium complexes, providing detailed information about their geometries and electronic properties. doi.orgnih.gov For instance, DFT calculations on cadmium(II) complexes with ligands such as tetrabenzoporphyrin have been performed to determine their optimized geometries and electronic structures. nih.govmdpi.com In such studies, a non-planar structure with C4v symmetry is often found for cadmium complexes with axial ligands, while a D4h symmetry is observed for planar complexes. nih.govmdpi.com

Table 1: Representative Applications of DFT in Cadmium Complex Analysis

Studied System Computational Method Key Findings Reference
Cadmium(II) tetrabenzoporphyrin DFT (PBE0/def2-TZVP) Determination of molecular and electronic structure, nature of M-N bonds. nih.govmdpi.com
Trinuclear Cadmium(II) complex with pyridine (B92270) ring DFT (B3LYP/LANL2DZ) Optimized geometries, frontier molecular orbital energies. doi.org
Cadmium(II) complexes with various ligands DFT and ab initio methods Calculation of 113Cd chemical shifts. researchgate.net

Analysis of Bond Strengths and Electronic Properties (e.g., WBI calculations)

The Wiberg Bond Index (WBI) is a valuable tool in quantum chemistry for quantifying the order of a chemical bond based on the electron density distribution from molecular orbital calculations. youtube.com WBI analysis can predict the "trigger bonds" in energetic materials—the weakest bonds that are most likely to break first upon initiation. science.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used alongside DFT calculations to understand bonding. NBO analysis on cadmium complexes has shown that the metal-nitrogen bonds in some cases have a substantial ionic character. nih.govmdpi.com This is consistent with the general understanding of cadmium as a relatively soft acid that can form both ionic and covalent interactions.

Thermodynamic Modeling of Cadmium Tetrafluoroborate Systems

Thermodynamic modeling is crucial for understanding the behavior of this compound in different chemical environments, particularly in solution.

COSMO-RS for Solubility Prediction in Ionic Liquid Systems

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool for determining the thermodynamic properties of liquids and solutions. rsc.orgrsc.org It is particularly useful for screening large numbers of ionic liquids (ILs) to find suitable solvents for specific applications, such as dissolution or extraction. rsc.orgnih.gov The model uses quantum chemical calculations to generate a "σ-profile" for each molecule, which describes its polarity distribution. researchgate.net From these profiles, thermodynamic properties like activity coefficients, excess enthalpies, and solubilities can be predicted. rsc.org

While direct experimental data on the solubility of this compound in a wide range of ionic liquids is scarce, COSMO-RS offers a viable method for in silico screening. The process would involve:

Generating the COSMO files for the cadmium cation (Cd²⁺), the tetrafluoroborate anion (BF₄⁻), and a large variety of potential ionic liquid cations and anions.

Using the COSMO-RS methodology to calculate the activity coefficient of this compound at infinite dilution in each ionic liquid. A lower activity coefficient generally corresponds to higher solubility.

Analyzing the interaction energies (electrostatic, hydrogen bonding, and van der Waals) to understand the driving forces for dissolution. acs.org

Studies have shown that COSMO-RS can accurately predict the solubility of various compounds in ionic liquids, and the predictions often show good agreement with experimental results. rsc.orgrsc.orgacs.org This approach would be highly valuable for identifying promising ionic liquids for electrochemical applications involving this compound, such as electroplating or battery technologies.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for mapping out the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, such studies could illuminate its role in various chemical transformations.

Although specific computational studies on the reaction mechanisms of this compound are not detailed in the provided search results, the general approaches are well-established. For instance, DFT calculations can be used to model the potential energy surface of a reaction involving Cd(BF₄)₂. This would allow for the identification of intermediates and transition states, providing a step-by-step picture of how reactants are converted to products. Such studies are crucial in understanding the catalytic activity of cadmium complexes in reactions like the cycloaddition of CO₂ with epoxides. acs.org

In the context of coordination chemistry, computational studies can elucidate the ligand exchange processes in this compound complexes. For example, the mechanism of replacement of the tetrafluoroborate anion by a stronger ligand could be modeled, providing insights into the kinetics and thermodynamics of the reaction.

Hardness/Softness Principle and Electron-Donor Properties in Coordination Compounds

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that is widely used to explain and predict the stability of coordination compounds. wikipedia.org According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org

Hard acids are typically small, highly charged metal ions that are not easily polarizable. wikipedia.orgcsbsju.edu

Soft acids are generally larger, have a lower charge, and are more polarizable. wikipedia.orgcsbsju.edu

Hard bases contain small, highly electronegative donor atoms (e.g., O, N, F). csbsju.edu

Soft bases have larger, less electronegative, and more polarizable donor atoms (e.g., S, P, I). csbsju.edu

The Cd²⁺ ion is classified as a soft acid . libretexts.org This is due to its relatively large ionic radius and its filled d-orbitals, which make it more polarizable than harder acids like Mg²⁺ or Al³⁺. The tetrafluoroborate anion (BF₄⁻) is considered a hard base due to the high electronegativity and small size of the fluorine atoms. The B-F bonds are strong, and the anion as a whole is not very polarizable.

The interaction between a soft acid (Cd²⁺) and a hard base (BF₄⁻) is not as favorable as a soft-soft or hard-hard interaction. This has important implications for the chemistry of this compound. In the presence of softer bases (e.g., ligands with sulfur or phosphorus donor atoms), the cadmium ion will preferentially coordinate to the softer ligand, displacing the tetrafluoroborate anion to the outer coordination sphere. wikipedia.org

In complexes of this compound with nitrogen-containing organic bases (which are borderline to hard bases), the nature of the interaction can be complex. The tetrafluoroborate ion may exist in a "half-coordination" state, which is intermediate between a covalently bonded ligand and a free counter-ion. researchgate.netresearchgate.net The strength of the electron-donating ability of the organic ligand plays a crucial role; stronger electron-donating ligands can lead to a more efficient interaction between the tetrafluoroborate ion and the cadmium atom. researchgate.netresearchgate.net

Comparative studies on cadmium and lead tetrafluoroborate complexes with nitrogen-containing bases have shown that the hardness of the metal-ligand bond increases with the hardness of the organic base. researchgate.netresearchgate.net Furthermore, calculations have indicated that the most stable complexes are often those with the "hardest" parameters, in line with the maximum hardness principle. researchgate.net

Table 2: HSAB Classification and Implications for this compound

Species Classification Preferred Partner Implications for Cd(BF₄)₂ Chemistry
Cd²⁺ Soft Acid Soft Base Prefers to coordinate with soft ligands (e.g., R₂S, I⁻) over BF₄⁻.
BF₄⁻ Hard Base Hard Acid The Cd²⁺-BF₄⁻ interaction is relatively weak, making BF₄⁻ a good leaving group.

Calculation of Hardness/Softness Parameters for Central Metal Ion and Ligands

The Hard and Soft Acids and Bases (HSAB) principle is a fundamental concept in chemistry that classifies chemical species as "hard," "soft," or "borderline". wikipedia.org Hard acids and bases are typically small, have a high charge density, and are not easily polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. wikipedia.org The stability of a complex is enhanced when hard acids interact with hard bases and soft acids interact with soft bases. wikipedia.orgmeta-synthesis.comadichemistry.com

In the context of this compound, the central metal ion, Cd²⁺, is considered a soft acid. meta-synthesis.com This is due to its relatively large ionic radius and filled d-orbitals, which contribute to its polarizability. The tetrafluoroborate ion, BF₄⁻, on the other hand, is generally considered a hard base due to the high electronegativity of the fluorine atoms and the compact nature of the ion.

Computational studies, particularly those employing Density Functional Theory (DFT), allow for the quantification of these qualitative concepts through the calculation of various parameters. Key parameters include:

Absolute Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A): η = (I - A) / 2.

Absolute Softness (σ): The reciprocal of absolute hardness (σ = 1/η), indicating the ease of a change in electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons to itself. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Theoretical investigations have been conducted on this compound complexes with various nitrogen-containing organic bases. researchgate.netresearchgate.netpleiades.online These studies involve the calculation of the hardness and softness parameters for the Cd²⁺ ion, the donor atoms of the ligands, and the resulting coordination bonds. researchgate.netresearchgate.netpleiades.online

SpeciesTypeRationale
Cadmium Ion (Cd²⁺) Soft AcidRelatively large ionic radius, filled d-orbitals, easily polarizable. meta-synthesis.com
Tetrafluoroborate Ion (BF₄⁻) Hard BaseHigh electronegativity of fluorine atoms, compact structure.

This table provides a qualitative classification of the central metal ion and ligand in this compound based on the HSAB principle.

Correlation with Coordination Bond Characteristics and Complex Stability

The characteristics of the coordination bond, such as its polarity and the effective charges on the metal atom, are also dependent on the hardness of the interacting species. researchgate.net For instance, an increase in the hardness of the organic base ligand in a this compound complex leads to an increase in the hardness of the metal-ligand bond. researchgate.net

The nature of the interaction of the tetrafluoroborate ion itself can also vary. In some complexes, the BF₄⁻ ion acts as a counter-ion, existing in the outer coordination sphere (Cd(L)ₙ₂). wikipedia.org In other cases, it can participate directly in the inner coordination sphere ([Cd(L)ₙ(BF₄)ₘ]), a phenomenon sometimes referred to as "half-coordination". researchgate.net The tendency for the tetrafluoroborate ion to coordinate is related to the electron-donating ability of the other ligands present in the complex. researchgate.net

Calculated ParameterCorrelation with StabilityReference
Complex Hardness The most stable, isolable complexes exhibit the highest hardness values. researchgate.netresearchgate.netpleiades.online
Ligand Hardness An increase in the hardness of the organic base ligand increases the hardness of the metal-ligand bond. researchgate.net

This table summarizes the key correlations found in theoretical studies between calculated parameters and the stability of this compound complexes.

Future Directions and Emerging Research Avenues for Cadmium Tetrafluoroborate

Development of Sustainable Synthesis and Application Methods

The future of cadmium tetrafluoroborate (B81430) is intrinsically linked to the development of environmentally friendly synthesis and application methods. Traditional chemical synthesis often involves hazardous reagents and produces significant waste. To address this, researchers are exploring greener alternatives.

One promising approach is the use of ionic liquids as solvents in the synthesis of cadmium-based coordination polymers. mdpi.comresearchgate.net Ionic liquids are considered sustainable solvents due to their low vapor pressure and potential for recyclability. mdpi.com For instance, the ionothermal synthesis of cadmium coordination polymers using 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) has been investigated. mdpi.comresearchgate.net This method can lead to the formation of novel structures and polymorphs, with the ionic liquid acting as a structure-directing agent. mdpi.com

Beyond synthesis, the focus is also on sustainable applications. This includes the potential for recycling cadmium-based materials, including cadmium tetrafluoroborate, in various manufacturing processes. justdial.com Research into the compound's properties, such as its crystalline structure and thermal stability, contributes to a deeper understanding of how it can be used more efficiently and sustainably. justdial.com

Exploration of Novel this compound-Based Materials

The unique properties of this compound make it a valuable precursor for the creation of novel materials with advanced functionalities. justdial.com

Coordination Polymers and Metal-Organic Frameworks (MOFs):

A significant area of research is the synthesis of cadmium-based coordination polymers and MOFs. These materials have potential applications in areas like gas storage, separation, and catalysis. For example, the reaction of cadmium salts with organic ligands in the presence of tetrafluoroborate anions can lead to the formation of complex, multidimensional structures. mdpi.com The tetrafluoroborate anion itself can play a role in the final structure, sometimes by providing fluoride (B91410) ions for the framework. mdpi.comacs.org

Nanomaterials:

This compound is also utilized in the fine-tuning of cadmium telluride (CdTe) nanomaterials. smolecule.comwikipedia.org The size of these nanomaterials is critical for their application in electronics and optics. smolecule.com Research has shown that tetrafluoroborate anions can be used to etch CdTe nanocrystals, removing cadmium from the surface and thereby controlling the nanoparticle size. wikipedia.org

Table 1: Examples of Novel Materials Derived from this compound

Material TypePrecursors/ReactantsKey Feature/Application
Cadmium Coordination PolymerCadmium nitrate (B79036), 4-methylpyridine, 1-Butyl-3-methylimidazolium tetrafluoroborateIonothermal synthesis leading to novel structures mdpi.com
Cadmium-Bipyridine Coordination PolymerCadmium nitrate, 4,4'-Bipyridine (B149096), 1-Butyl-3-methylimidazolium tetrafluoroborateTwo-dimensional structure mdpi.com
Binuclear Fluoro-Bridged Cadmium ComplexSchiff base octaazamacrocycle, this compoundFluoride abstraction from tetrafluoroborate to form a bridged complex acs.org
Cadmium Telluride NanomaterialsThis compound (for etching)Size-tuning for electronic and optical applications smolecule.comwikipedia.org

Advanced Understanding of Biological Interactions and Remediation Technologies

While cadmium and its compounds are known for their toxicity, research is underway to better understand their biological interactions and to develop effective remediation strategies. smolecule.comnih.gov

The toxic effects of this compound are linked to cadmium poisoning and the impacts of borates and hydrofluoric acid. wikipedia.org Understanding these mechanisms is crucial for developing countermeasures and remediation technologies.

Biological approaches for cadmium remediation are gaining significant interest. smolecule.com This includes the use of cadmium-resistant bacteria that can withstand high concentrations of the metal through various mechanisms, such as efflux pumps and surface binding. smolecule.com Microbes like bacteria, fungi, and algae are being explored as potential biosorbents for the removal of cadmium from contaminated environments. nih.gov

Another avenue of research is phytoremediation, which uses plants to remove heavy metals from soil and water. nih.gov Studies on the molecular mechanisms of transgenic plants show promise for enhancing the efficiency of cadmium phytoremediation. nih.gov

Integration of Multiscale Computational Approaches with Experimental Studies

To accelerate the discovery and design of new materials and processes involving this compound, researchers are increasingly integrating computational modeling with experimental work. doi.orgresearchgate.net

Density Functional Theory (DFT) calculations, for example, are used to predict the geometrical and vibrational properties of cadmium complexes, showing close alignment with experimental data. researchgate.net These computational studies provide valuable insights into the electronic structure and stability of these compounds. doi.orgresearchgate.net

Hirshfeld surface analysis is another computational tool used to study non-covalent interactions within the crystal structures of cadmium-containing salts. researchgate.net This helps in understanding the forces that stabilize these materials.

By combining computational predictions with experimental results from techniques like X-ray crystallography and spectroscopy, scientists can gain a more comprehensive understanding of the structure-property relationships in this compound and its derivatives. doi.orgresearchgate.net

Role of this compound in Interdisciplinary Research

The future of this compound research lies in its integration into interdisciplinary fields. Its applications are expanding beyond traditional metallurgy and chemistry into nanotechnology, environmental science, and materials science. smolecule.comjustdial.comdokumen.pub

In nanotechnology , it is crucial for controlling the size of semiconductor nanomaterials. smolecule.comwikipedia.org In environmental science , it is a key compound in studies focused on the remediation of heavy metal pollution. smolecule.comnih.govp2infohouse.org The development of sensors for detecting heavy metals like cadmium is another active area of interdisciplinary research, often combining electrochemistry and materials science. researchgate.netdiva-portal.org

The ongoing research into this compound and its derivatives highlights a dynamic field with the potential for significant advancements. justdial.com The move towards sustainable practices, the creation of novel materials, a deeper understanding of biological impacts, and the use of powerful computational tools are all paving the way for new and innovative applications of this versatile compound.

Q & A

Q. What are the foundational physicochemical properties of cadmium tetrafluoroborate, and how are these properties determined experimentally?

this compound (Cd(BF₄)₂, CAS 14486-19-2) is a colorless liquid with a molecular weight of 286.020 g/mol . Key properties include:

  • Density : 6.2 g/cm³ (solid phase)
  • Solubility : Decomposes in nitric acid (HNO₃) but is insoluble in water and dilute acids .
  • Thermal Stability : Melting and decomposition points are not well-documented, requiring differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for characterization. Methodologies for determining these properties include spectroscopic analysis (e.g., NMR for structural confirmation), viscometry for dynamic viscosity, and saturation methods for solubility under controlled temperature/pressure .

Q. What safety protocols and regulatory restrictions apply to this compound in laboratory settings?

Cd(BF₄)₂ is classified as toxic under China’s List of Toxic Chemicals Severely Restricted on Import and Export (Circular No. 80 [2006]) . Key considerations include:

  • Handling : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services .
  • Regulatory Compliance : Verify import/export permits and adhere to local toxicity regulations (e.g., WGK 3 classification in Germany) .

Q. What synthetic routes are available for this compound, and how are purity and yield optimized?

Synthesis typically involves reacting cadmium oxide (CdO) or cadmium carbonate (CdCO₃) with tetrafluoroboric acid (HBF₄) under controlled conditions: CdO+2HBF₄Cd(BF₄)₂+H₂O\text{CdO} + 2\text{HBF₄} \rightarrow \text{Cd(BF₄)₂} + \text{H₂O} Key steps:

  • Purification : Recrystallization from anhydrous solvents to avoid hydrolysis.
  • Yield Optimization : Monitor stoichiometric ratios and reaction temperature (typically <50°C to prevent decomposition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, ionic strength). For example:

  • Methodology : Use a saturation apparatus with precise temperature control (e.g., 303–343 K) and measure equilibrium concentrations via gravimetry or spectroscopy .
  • Data Validation : Cross-reference with thermodynamic models (e.g., COSMO-RS for ionic liquid systems) .
  • Case Study : In ionic liquids like [bmim][BF₄], solubility trends correlate with cation-anion interactions, which can guide solvent selection for Cd(BF₄)₂ .

Q. What advanced electrochemical applications exist for this compound, and how do its properties compare to other fluoroborate salts?

While lithium tetrafluoroborate (LiBF₄) is widely used in battery electrolytes, Cd(BF₄)₂’s toxicity limits its commercial use. However, research applications include:

  • Supercapacitors : Ionic liquids like [BMIM][BF₄] enhance conductivity; Cd(BF₄)₂ could be studied for similar charge-transfer mechanisms .
  • Electrodeposition : Cd(BF₄)₂ in non-aqueous solvents may enable cadmium thin-film deposition, though competing side reactions (e.g., hydrolysis) require mitigation .

Q. How can this compound be utilized in trace metal analysis, and what methodological challenges arise?

Cd(BF₄)₂ serves as an ion-pairing agent in microextraction techniques. Example protocol:

  • Green Solvent-Based Microextraction (GS-UADLLME) : Combine Cd(BF₄)₂ with ligands (e.g., L-cysteine) and ionic liquids ([BMIM][BF₄]) to preconcentrate Cd²⁺/Pb²⁺ from environmental samples .
  • Optimization Parameters : pH (6–7), ligand concentration (0.1–0.5 mM), and centrifugation speed (4000–6000 rpm) to maximize recovery rates .
  • Challenges : Interference from competing ions (e.g., Zn²⁺) necessitates masking agents like EDTA .

Q. What methodologies are recommended for studying the phase behavior of this compound in mixed solvent systems?

Phase diagrams can be constructed using:

  • Synthetic Method : Measure bubble-point pressures under varying CO₂ concentrations (10–60 mol%) and temperatures (278–368 K) to identify liquid-vapor equilibria .
  • Computational Modeling : Apply equations of state (e.g., Peng-Robinson) to predict phase boundaries, validated against experimental data .
  • Comparative Analysis : Contrast with analogous systems (e.g., [hmim][BF₄]) to assess alkyl chain length effects on solubility .

Data Analysis and Contradiction Management

Q. How can global consumption databases inform research priorities for this compound?

Market databases (e.g., 1997–2046 consumption trends) provide insights into:

  • Application Shifts : Rising use in niche sectors (e.g., electrochemistry vs. traditional catalysis) .
  • Regional Trends : Regulatory changes (e.g., China’s restrictions) may drive alternative material research .
  • Data Tools : Use Access/Excel databases to model consumption vs. research output correlations .

Q. What strategies address conflicting thermophysical data in ionic liquid systems containing tetrafluoroborate salts?

  • Standardized Measurements : Adopt uniform protocols for density (vibrating-tube densimetry) and viscosity (rotational viscometry) .
  • Error Analysis : Calculate partial molar thermodynamic functions (ΔG, ΔH, ΔS) to identify outlier datasets .
  • Collaborative Reproducibility : Cross-validate results with independent labs using shared reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.